molecular formula C7H5N3O3 B13656649 6-Nitro-1H-indazol-5-OL CAS No. 724767-16-2

6-Nitro-1H-indazol-5-OL

Cat. No.: B13656649
CAS No.: 724767-16-2
M. Wt: 179.13 g/mol
InChI Key: WDWWNOYGPABLEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-1H-indazol-5-ol (CAS 1082041-56-2) is a nitro-substituted indazole derivative of interest in scientific research. With a molecular formula of C7H5N3O3 and a molecular weight of 179.13 g/mol, this compound is a key example of the nitroindazole chemical scaffold . The indazole core is a privileged structure in medicinal chemistry and is found in compounds investigated for a range of pharmacological activities . Researchers study nitroindazole derivatives for their potential as inhibitors of nitric oxide synthase (NOS) isoforms . Specifically, some nitro-1H-indazoles have been identified as powerful inhibitors of neuronal, inducible, and endothelial nitric oxide synthase (nNOS, iNOS, and eNOS), making them valuable tools for probing the role of NO in physiological and pathophysiological processes . The reactivity of the NH-indazole structure also makes it a versatile building block in synthetic chemistry. For instance, studies have explored its reaction with formaldehyde in acidic aqueous solutions to form N1-CH2OH derivatives, which can serve as intermediates for more complex molecules . This compound is intended for Research Use Only and is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheets and handle this material in accordance with best laboratory practices .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitro-1H-indazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-7-1-4-3-8-9-5(4)2-6(7)10(12)13/h1-3,11H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWWNOYGPABLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701313479
Record name 6-Nitro-1H-indazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724767-16-2
Record name 6-Nitro-1H-indazol-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=724767-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitro-1H-indazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Nitro-1H-indazol-5-ol (CAS 724767-16-2): A Predictive Analysis Based on the 6-Nitroindazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Landscape of Scarce Data

For researchers and drug development professionals, the exploration of novel chemical entities is a journey into uncharted territory. 6-Nitro-1H-indazol-5-ol (CAS 724767-16-2) represents such a frontier. While this specific molecule is cataloged, it remains largely uncharacterized in public-domain literature, presenting a challenge for its direct application.

This guide addresses this data gap by employing a robust, scientifically-grounded approach. We will first define the target molecule and then pivot to an in-depth analysis of its parent scaffold, the well-documented 6-Nitro-1H-indazole (CAS 7597-18-4) . By understanding the core properties, reactivity, and biological context of this parent compound, we can extrapolate and predict the behavior of 6-Nitro-1H-indazol-5-ol. The key structural difference—the addition of a hydroxyl group at the 5-position—is not a minor detail; it is a critical functional handle that will profoundly influence the molecule's physicochemical properties and synthetic potential. This document serves as both a technical summary of a known entity and a predictive guide for a novel one.

Part 1: The Target Molecule: 6-Nitro-1H-indazol-5-ol

Publicly available data for 6-Nitro-1H-indazol-5-ol is presently limited to its basic chemical identity. Structurally related compounds, such as 6-Amino-1H-indazol-5-ol[1] and 5-Methoxy-6-nitro-1H-indazole[2], are commercially available, suggesting that the target molecule is synthetically feasible and resides within a region of chemical space that is of active interest.

Table 1: Core Identity of 6-Nitro-1H-indazol-5-ol

PropertyValue
CAS Number 724767-16-2
Molecular Formula C₇H₅N₃O₃
Molecular Weight 179.14 g/mol
Chemical Structure 6-Nitro-1H-indazol-5-ol

Part 2: The Model Scaffold: 6-Nitro-1H-indazole

To build a predictive model for our target, we must first thoroughly understand its foundation. 6-Nitro-1H-indazole is a key heterocyclic building block.[3] The indazole core is a privileged scaffold in medicinal chemistry, appearing in drugs like the NSAID Benzydamine.[4] The nitro group is a strong electron-withdrawing group, which significantly influences the molecule's reactivity and electronic properties.

Table 2: Physicochemical Properties of 6-Nitro-1H-indazole (CAS 7597-18-4)

PropertyExperimental/Predicted ValueSource
Molecular Formula C₇H₅N₃O₂PubChem[5]
Molecular Weight 163.13 g/mol PubChem[5]
Melting Point 181 °CNIST[6]
Boiling Point 353 °C (Predicted)EPA[7]
Water Solubility 1.02e-2 mol/L (Predicted)EPA[7]
LogP 2.1 (Predicted)PubChem[5]
pKa (Acidic) 12.4 (Predicted)EPA[7]
pKa (Basic) 0.66 (Predicted)EPA[7]

Part 3: Predicted Properties and Reactivity of 6-Nitro-1H-indazol-5-ol

The introduction of a hydroxyl (-OH) group at the 5-position onto the 6-nitroindazole scaffold is predicted to have several key consequences:

  • Acidity : The phenolic hydroxyl group will be acidic. Its pKa will be lower (more acidic) than a simple phenol due to the electron-withdrawing effect of the nitro group and the fused pyrazole ring. This provides a handle for salt formation or as a nucleophile under basic conditions.

  • Reactivity : The -OH group is an ortho-, para-directing activator for electrophilic aromatic substitution. However, its activating effect will compete with the strong deactivating effect of the nitro group. The most likely positions for further substitution would be ortho to the hydroxyl group, if sterically accessible.

  • Derivatization Potential : The hydroxyl group is a prime site for derivatization. It can be readily converted into ethers, esters, or used in coupling reactions, making it an excellent anchor point for building more complex molecules or for structure-activity relationship (SAR) studies.

  • Biological Activity : The -OH group can act as a hydrogen bond donor and acceptor, which could be critical for binding to biological targets like enzyme active sites.

Part 4: Synthesis and Characterization

Proposed Retrosynthetic Pathway for 6-Nitro-1H-indazol-5-ol

While a specific, validated synthesis for 6-Nitro-1H-indazol-5-ol is not published, a plausible route can be designed based on established indazole synthesis methodologies.[8][9][10] A common strategy involves the cyclization of a suitably substituted phenylhydrazine or the reaction of an α,β-unsaturated ketone with hydrazine.[8]

A logical starting material would be a substituted nitrophenol, which could be formylated or acetylated, followed by reaction with hydrazine to induce cyclization.

G cluster_0 Proposed Synthesis of 6-Nitro-1H-indazol-5-ol SM 4-Methoxy-3-nitroaniline INT1 Diazotization (NaNO2, HCl) SM->INT1 Step 1 INT2 Reduction (e.g., Na2SO3) INT1->INT2 Step 2 Hydrazine Substituted Phenylhydrazine INT2->Hydrazine Cyclization Intramolecular Cyclization (e.g., Fischer Indole variant) Hydrazine->Cyclization Step 3 Indazole 5-Methoxy-6-nitro-1H-indazole (CAS 724767-15-1) Cyclization->Indazole Demethylation Ether Cleavage (e.g., BBr3, HBr) Indazole->Demethylation Step 4 Target 6-Nitro-1H-indazol-5-ol (CAS 724767-16-2) Demethylation->Target

Caption: A plausible synthetic route to the target compound.

Protocol: N-Alkylation of the Indazole Core (Exemplified with 6-Nitro-1H-indazole)

This protocol describes a general method for alkylating the indazole nitrogen, a common step in creating derivatives for biological screening.[3][11] This reaction would be directly applicable to 6-Nitro-1H-indazol-5-ol, although the phenolic -OH would also be deprotonated and could compete as a nucleophile, potentially requiring a protecting group strategy.

Causality Behind Experimental Choices:

  • DMF as Solvent : Dimethylformamide is a polar aprotic solvent, ideal for dissolving the indazole salt and facilitating SN2 reactions.

  • NaH as Base : Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the indazole N-H (and the phenolic O-H in our target molecule), creating the requisite nucleophile. It is added in portions at 0°C to control the exothermic reaction and hydrogen gas evolution.

  • Iodomethane as Alkylating Agent : Iodide is an excellent leaving group, making iodomethane a highly reactive electrophile for this methylation.

  • Aqueous Quench & Extraction : Water is used to quench the reactive NaH. Ethyl acetate provides a water-immiscible organic layer to extract the desired product, which is typically less polar than the starting material or salts.

Step-by-Step Methodology:

  • Preparation : A solution of 6-nitro-1H-indazole (1.0 eq) is prepared in anhydrous dimethylformamide (DMF) and cooled in an ice bath to 0°C.

  • Deprotonation : Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) is added to the solution in four portions under vigorous stirring. The reaction mixture is maintained at 0°C for 30 minutes.

  • Alkylation : The alkylating agent (e.g., Iodomethane, 1.1 eq) is added dropwise to the reaction mixture.

  • Reaction : The mixture is allowed to warm to room temperature and stirred for 16 hours.

  • Workup : The reaction is carefully quenched with water and diluted with ethyl acetate. The mixture is transferred to a separatory funnel and washed three times with water, followed by one wash with brine.

  • Drying and Concentration : The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated on a rotary evaporator.

  • Purification : The crude product is purified by flash column chromatography on silica gel.

Analytical Characterization Workflow

Confirming the identity and purity of a newly synthesized batch of 6-Nitro-1H-indazol-5-ol is paramount. A standard, self-validating workflow should be employed.

Caption: Standard workflow for chemical structure validation.

Part 5: Biological Context and Potential Applications

The indazole scaffold is a cornerstone of modern medicinal chemistry.[4][12] Specifically, derivatives of 6-nitroindazole have demonstrated promising biological activities.

  • Antiproliferative Activity : Benzo[g]indazole derivatives containing a nitro group have shown activity against lung carcinoma cell lines (NCI-H460) with IC₅₀ values in the 5–15 μM range.[8]

  • Antimicrobial & Antileishmanial Activity : Various 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and tested, showing potent activity against Leishmania species.[3] This activity is hypothesized to stem from the inhibition of trypanothione reductase (TryR), an enzyme crucial for the parasite's survival.[3]

Hypothesis for 6-Nitro-1H-indazol-5-ol : The presence of the 5-hydroxyl group could enhance biological activity. It provides a key hydrogen bonding moiety that may improve binding affinity to protein targets. Furthermore, it could serve as a metabolic site for conjugation or be exploited in a prodrug strategy to improve pharmacokinetic properties.

Part 6: Safety and Handling

While a specific Safety Data Sheet (SDS) for 6-Nitro-1H-indazol-5-ol is not available, the safety profile can be inferred from the 6-nitroindazole parent and general principles for nitroaromatic compounds.

  • Hazard Classification : Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. Suspected of causing genetic defects or cancer.[5][13]

  • Handling Precautions : Use only in a well-ventilated area, preferably a chemical fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, nitrile gloves, and a lab coat.[13] Avoid creating dust.

  • Storage : Store locked up in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents, strong acids, and strong bases.[13]

  • First Aid :

    • Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]

    • Skin : Wash with plenty of soap and water. If irritation occurs, get medical advice.[13]

    • Ingestion : Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[13]

Conclusion

6-Nitro-1H-indazol-5-ol stands as a promising but uncharacterized molecule. By leveraging the comprehensive data available for its parent scaffold, 6-Nitro-1H-indazole, we can make informed predictions about its properties, reactivity, and potential applications. The addition of the 5-hydroxyl group provides a valuable synthetic handle and a potential key interaction point for biological targets. This guide provides researchers with a foundational framework to begin their own investigation into this novel compound, from proposing a synthetic route to anticipating its role in drug discovery programs targeting cancer or infectious diseases.

References

  • Synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole and their biological importance. (n.d.). Journal of Saudi Chemical Society. [Link]

  • Safety Data Sheet. (2020, December 23). Bio-Rad. [Link]

  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. (2019). Molecules. [Link]

  • Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. (2012). Asian Journal of Research in Chemistry. [Link]

  • Indazole – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • 1H-Indazole, 6-nitro-. (n.d.). NIST Chemistry WebBook. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry. [Link]

  • Material Safety Data Sheet. (2010, March 15). Momentive. [Link]

  • 6-Nitroindazole. (n.d.). PubChem. [Link]

  • Safety Data Sheet. (n.d.). R.E. Carroll, Inc. [Link]

  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. (2019). MDPI. [Link]

  • Safety Data Sheet. (2017, August 22). Henkel. [Link]

  • Safety Data Sheet. (2015, July 13). R.S. Hughes. [Link]

  • 1H-Indazole, 6-nitro- Properties. (n.d.). US EPA. [Link]

Sources

6-nitroindazol-5-ol vs 5-nitroindazol-6-ol isomer differences

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural, synthetic, and physicochemical distinctions between 6-nitroindazol-5-ol and 5-nitroindazol-6-ol .

Structural Elucidation, Synthetic Pathways, and Functional Differentiation[1]

Executive Summary

The regiochemistry of nitro-substituted indazolols significantly influences their electronic properties, tautomeric preferences, and synthetic accessibility. While 6-nitroindazol-5-ol and 5-nitroindazol-6-ol share the same core scaffold (a benzene ring fused to a pyrazole) and identical functional groups (ortho-nitro-phenol motif), their behavior is distinct due to the proximity of the substituents to the pyrazole nitrogens (


 and 

).[1]

This guide analyzes these isomers to assist researchers in structural identification and synthetic planning, emphasizing that direct nitration is often non-viable for the 5-nitro-6-ol isomer due to directing effects.[1]

Structural & Electronic Analysis

Both isomers feature an intramolecular hydrogen bond between the hydroxyl proton and the nitro group oxygen, forming a stable 6-membered pseudo-ring. However, the position relative to the ring junction (


) and the pyrazole nitrogens creates distinct electronic environments.
Feature6-Nitroindazol-5-ol 5-Nitroindazol-6-ol
Structure Nitro at C6, Hydroxyl at C5Nitro at C5, Hydroxyl at C6
Proximity to

Nitro group is adjacent to

(close to

)
Hydroxyl group is adjacent to

(close to

)
Electronic Effect

at C6 exerts strong -I/-M effect near

.[1][2]
OH at C6 exerts +M effect near

.
pKa (Phenol) ~7.5 - 8.2 (Acidified by ortho-

)
~8.0 - 8.8 (Slightly less acidic due to

proximity effects)
Major Tautomer 1H-Indazole1H-Indazole (Strongly favored)
Tautomeric Equilibrium & Resonance

The 1H-indazole tautomer is thermodynamically favored for both.[1] However, in 5-nitroindazol-6-ol , the electron-donating hydroxyl group at C6 can conjugate directly with the pyrazole system, increasing electron density at


 and 

.[1] In contrast, the nitro group at C6 in 6-nitroindazol-5-ol withdraws density from the

region, potentially increasing the acidity of the

-H.[1]

Tautomerism cluster_0 6-Nitroindazol-5-ol cluster_1 5-Nitroindazol-6-ol N6 1H-Tautomer (Major) Stable N6_2 2H-Tautomer (Minor) Less Stable N6->N6_2 Tautomerization N5 1H-Tautomer (Major) Stabilized by 6-OH (+M) N5_2 2H-Tautomer (Minor) N5->N5_2 Tautomerization

Figure 1: Tautomeric relationships. The 6-OH group in the 5-nitro isomer donates electron density towards the N1 nitrogen, reinforcing the 1H-form stability.[1]

Synthetic Pathways[3][4][5][6][7]

A critical distinction for drug development is that these two isomers cannot be synthesized interchangeably via direct nitration .

6-Nitroindazol-5-ol: Direct Nitration Route

The nitration of indazol-5-ol is regioselective.[1][3] The hydroxyl group at C5 directs the incoming electrophile (


) to the ortho positions (C4 and C6).
  • C4 Position: Sterically hindered (peri-interaction with C3).

  • C6 Position: Sterically accessible and electronically activated.

  • Result: Direct nitration of indazol-5-ol yields 6-nitroindazol-5-ol as the major product.[1]

5-Nitroindazol-6-ol: The "Blocked" Route

Direct nitration of indazol-6-ol does NOT reliably yield the 5-nitro isomer.[1]

  • Regiochemistry: The hydroxyl at C6 directs ortho to C5 and C7.

  • The Trap: Experimental evidence and RegioSQM calculations indicate that electrophilic attack often favors C7 (the position between OH and

    
    ) or yields mixtures.
    
  • Solution: This isomer is best synthesized via cyclization of a pre-functionalized aniline precursor (e.g., diazotization of 2-methyl-4-nitro-5-aminophenol derivatives).

Synthesis Start5 Indazol-5-ol Nitration Nitration (HNO3/H2SO4) Start5->Nitration Start6 Indazol-6-ol Start6->Nitration Prod6N 6-Nitroindazol-5-ol (Major Product) Nitration->Prod6N Ortho direction (C6) Prod7N 7-Nitroindazol-6-ol (Major Impurity) Nitration->Prod7N Attack at C7 (Regio-error) Precursor 4-Nitro-5-amino-o-cresol (Pre-functionalized) Cyclization Diazotization & Cyclization Precursor->Cyclization Prod5N 5-Nitroindazol-6-ol (Target) Cyclization->Prod5N Controlled Synthesis

Figure 2: Synthetic logic flow.[1] Direct nitration is viable for the 6-nitro isomer but fails for the 5-nitro isomer due to C7 regioselectivity.[1]

Analytical Differentiation (NMR Spectroscopy)[5]

Distinguishing these isomers requires careful analysis of the aromatic region in


 NMR (DMSO-d6).[1] The key differentiator is the chemical shift of protons 

and

and their coupling patterns.
Signal6-Nitroindazol-5-ol 5-Nitroindazol-6-ol Mechanistic Explanation
H4 Proton Shielded (~7.2 - 7.5 ppm) Deshielded (~8.3 - 8.5 ppm) In the 6-nitro isomer, H4 is ortho to the OH group (shielding).[1] In the 5-nitro isomer, H4 is ortho to the

group (deshielding).
H7 Proton Deshielded (~8.2 - 8.4 ppm) Shielded (~7.0 - 7.3 ppm) In the 6-nitro isomer, H7 is ortho to

.[1] In the 5-nitro isomer, H7 is ortho to OH.[1]
Coupling Singlets (s)Singlets (s)Protons are para to each other across the ring; no strong

coupling is observed.
H3 Proton ~8.0 ppm~8.0 ppmThe pyrazole proton (H3) is relatively unaffected by the swap of 5/6 substituents.

Diagnostic Rule: Look for the specific singlet that is shifted downfield (>8.0 ppm).

  • If H7 is downfield and H4 is upfield

    
    6-Nitroindazol-5-ol .[1]
    
  • If H4 is downfield and H7 is upfield

    
    5-Nitroindazol-6-ol .[1]
    

Experimental Protocols

Protocol A: Synthesis of 6-Nitroindazol-5-ol (Direct Nitration)

Note: This protocol assumes starting from 5-hydroxyindazole.[1]

  • Dissolution: Dissolve 5-hydroxyindazole (1.0 eq) in concentrated

    
     at 0°C.
    
  • Nitration: Add fuming

    
     (1.05 eq) dropwise, maintaining temperature 
    
    
    
    °C to prevent dinitration.
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Quench: Pour mixture onto crushed ice. The product will precipitate as a yellow solid.[4]

  • Purification: Filter and wash with cold water. Recrystallize from ethanol.

    • Validation: Check NMR for H4 singlet at ~7.3 ppm.

Protocol B: Synthesis of 5-Nitroindazol-6-ol (Cyclization Strategy)

Note: Direct nitration of 6-hydroxyindazole yields 7-nitro impurities.[1] Use the "Jacobson Indazole Synthesis" approach.

  • Precursor Prep: Start with 2-methyl-4-nitro-5-aminophenol (or its O-protected derivative).[1]

  • Diazotization: Suspend amine in glacial acetic acid. Add

    
     (1.1 eq) in water dropwise at 0-5°C.[1]
    
  • Cyclization: The diazonium intermediate cyclizes spontaneously or upon slight warming.

  • Workup: Remove solvent under reduced pressure. Dilute with water and extract with ethyl acetate.[1]

  • Validation: Check NMR for H4 singlet at ~8.4 ppm (deshielded by adjacent nitro).

References

  • Regioselectivity of Indazole Nitration

    • Title: Fast and Accurate Prediction of the Regioselectivity of Electrophilic Arom
    • Source: ChemRxiv, 2019.
    • URL:[Link]

  • General Indazole Synthesis & Properties

    • Title: A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives[1][5]

    • Source: BenchChem Technical Guides.[1][6]

  • Tautomerism in Indazoles

    • Title: Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones[1]

    • Source: N
    • URL:[Link]

  • NMR Data for Nitroindazoles

    • Title: 6-Nitroindazole 1H NMR Spectrum[1][7]

    • Source: ChemicalBook Spectral Database.[1]

Sources

Therapeutic Potential & Synthetic Utility of 6-Nitro-5-Hydroxyindazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 6-nitro-5-hydroxyindazole , a critical heterocyclic scaffold in medicinal chemistry. While the 6-nitroindazole core is historically recognized for selective neuronal Nitric Oxide Synthase (nNOS) inhibition, the 5-hydroxy-6-nitro substitution pattern has emerged as a high-value pharmacophore and synthetic intermediate for next-generation kinase inhibitors, particularly in oncology (ERK/MAPK pathway) and infectious disease (Leishmaniasis).

Technical Whitepaper | Version 1.0

Executive Summary

The 6-nitro-5-hydroxyindazole scaffold represents a "privileged structure" in drug discovery. Its therapeutic potential is bifurcated into two distinct domains:

  • Direct Pharmacological Activity: As a bioisostere of purines and indoles, the core structure exhibits intrinsic activity against protozoan parasites (Leishmania) and specific enzymatic targets (nNOS).

  • Synthetic Versatility (The "Anchor" Role): The 5-hydroxyl group serves as a nucleophilic "handle" for etherification (e.g., Mitsunobu reaction), allowing the attachment of solubilizing tails or target-specific moieties, while the 6-nitro group provides an electronic "push-pull" system that can be reduced to an amine for further derivatization (e.g., urea formation).

This guide focuses on its critical role in developing ERK inhibitors for overcoming BRAF-inhibitor resistance in melanoma.[1]

Chemical Basis & Structural Pharmacology

Physicochemical Properties

The 6-nitro-5-hydroxyindazole system is an amphoteric scaffold. The acidity of the N-H (indazole) and O-H (phenol) groups allows for selective functionalization.

PropertyValue / CharacteristicRelevance
Molecular Formula C₇H₅N₃O₃Core Scaffold
Molecular Weight 179.13 g/mol Fragment-based drug design (Low MW)
pKa (Indazole NH) ~13.8H-bond donor in kinase hinge regions
pKa (Phenolic OH) ~8.5 - 9.5Site for etherification or H-bonding
Electronic Effect 6-Nitro (-I, -M)Increases acidity of 5-OH; stabilizes anion
Structure-Activity Relationship (SAR)
  • The 6-Nitro Group: Acts as a strong electron-withdrawing group (EWG). In nNOS inhibitors, this mimics the nitro-arginine transition state. In kinase inhibitors, it modulates the electron density of the indazole ring, affecting

    
     stacking interactions with the kinase ATP-binding pocket.
    
  • The 5-Hydroxy Group: This is the "warhead attachment point." Unmodified, it can act as a hydrogen bond donor/acceptor. In drug synthesis, it is almost exclusively alkylated to attach pharmacophores that occupy the solvent-exposed regions of the target protein.

Therapeutic Applications

Oncology: Overcoming BRAF Resistance (ERK Inhibition)

The most significant application of this scaffold is in the synthesis of Extracellular Signal-Regulated Kinase (ERK) inhibitors .

  • The Challenge: Patients with BRAF-mutant melanoma often develop resistance to BRAF inhibitors (e.g., Vemurafenib) via reactivation of the MAPK/ERK pathway.[1]

  • The Solution: 6-nitro-5-hydroxyindazole derivatives act as ATP-competitive inhibitors of ERK1/2. The indazole core mimics the adenine ring of ATP, binding to the "hinge region" of the kinase.

  • Mechanism: The 5-hydroxy group is derivatized (e.g., with methyl 2-hydroxy-3-phenylpropionate) to extend into the hydrophobic back pocket of the enzyme, locking it in an inactive conformation.

Infectious Disease: Antileishmanial Agents

Derivatives of 6-nitroindazole have shown potent activity against Leishmania infantum and Leishmania amazonensis.

  • Mechanism: Inhibition of parasite-specific enzymes (potentially trypanothione reductase or specific kinases).

  • Role of 5-OH: Enhances solubility and bioavailability compared to the lipophilic 6-nitroindazole parent.

Experimental Protocols

Synthesis of the Core Scaffold

Objective: Preparation of tert-butyl 5-hydroxy-6-nitro-1H-indazole-1-carboxylate (Key Intermediate).

Reagents:

  • 5-Methoxy-6-nitro-1H-indazole (Starting Material)

  • Boron Tribromide (BBr₃) or Pyridine Hydrochloride (Demethylating agents)

  • Di-tert-butyl dicarbonate (Boc₂O)

Protocol:

  • Demethylation: Dissolve 5-methoxy-6-nitro-1H-indazole (1.0 eq) in anhydrous DCM at -78°C. Slowly add BBr₃ (3.0 eq). Warm to RT and stir for 12h. Quench with MeOH. Isolate 5-hydroxy-6-nitroindazole.[1][2][3]

  • Protection: Dissolve the intermediate in THF/DMF. Add TEA (1.5 eq) and DMAP (cat.). Add Boc₂O (1.1 eq). Stir at RT for 4h.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Validation: confirm structure via ¹H-NMR (loss of -OMe singlet, appearance of Boc singlet).

Functionalization via Mitsunobu Reaction

Objective: Attaching a side chain to the 5-OH position (e.g., for ERK inhibitor synthesis).

Protocol:

  • Mix: Combine tert-butyl 5-hydroxy-6-nitro-1H-indazole-1-carboxylate (1.0 eq), Alcohol (R-OH, 1.5 eq), and Triphenylphosphine (PPh₃, 2.0 eq) in dry THF.

  • Activate: Cool to 0°C. Dropwise add Diisopropyl azodicarboxylate (DIAD, 2.0 eq).

  • Reaction: Stir at RT until TLC indicates consumption of starting phenol (approx. 4-12h).

  • Workup: Concentrate and purify via column chromatography.

In Vitro Kinase Assay (ERK2)

Objective: Determine IC₅₀ of the derivative against ERK2.

  • Setup: Use a FRET-based assay (e.g., LanthaScreen).

  • Reaction Mix: Recombinant ERK2 enzyme, Fluorescein-labeled substrate (PolyGT), ATP (at Km), and test compound (serial dilution in DMSO).

  • Incubation: 60 mins at RT.

  • Detection: Add EDTA (to stop reaction) and Terbium-labeled antibody. Measure TR-FRET ratio.

  • Analysis: Plot dose-response curve to calculate IC₅₀.

Mechanism of Action & Workflow Visualization

ERK Signaling Pathway & Inhibition

The following diagram illustrates how 6-nitro-5-hydroxyindazole derivatives intervene in the MAPK/ERK pathway to treat resistant melanoma.

ERK_Pathway GrowthFactor Growth Factor (EGF/PDGF) RTK RTK Receptor GrowthFactor->RTK Activation RAS RAS (GTPase) RTK->RAS BRAF BRAF (Mutant V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 (Target) MEK->ERK Phosphorylation Nucleus Nuclear Transcription (Proliferation) ERK->Nucleus Translocation Inhibitor 6-Nitro-5-Hydroxyindazole Derivative Inhibitor->ERK ATP-Competitive Inhibition

Figure 1: Intervention of indazole derivatives in the MAPK signaling cascade. The compound blocks ERK1/2, the final effector of the pathway, bypassing upstream BRAF/MEK resistance mechanisms.

Synthetic Workflow

The chemical transformation from raw scaffold to bioactive drug.

Synthesis_Workflow SM 5-Methoxy-6-Nitroindazole Step1 Demethylation (BBr3) SM->Step1 Inter1 5-Hydroxy-6-Nitroindazole Step1->Inter1 Step2 Boc Protection Inter1->Step2 Inter2 N-Boc Intermediate Step2->Inter2 Step3 Mitsunobu Reaction (R-OH / DIAD) Inter2->Step3 Final Target ERK Inhibitor (Ether Derivative) Step3->Final

Figure 2: Synthetic route for converting the precursor into a functionalized kinase inhibitor.

References

  • CN109761986B . (2019). Tricyclic derivative inhibitor, preparation method and application thereof. Google Patents. Link

  • BenchChem . (2025). 5-Methoxy-6-nitro-1H-indazole | CAS 724767-15-1. BenchChem Product Database. Link

  • Blandini, F., et al. (2000). 7-Nitroindazole, a selective neuronal nitric oxide synthase inhibitor.[4] European Journal of Pharmacology. (Contextual reference for nitroindazole class activity).

  • ChemicalBook . (2025). 5-Hydroxy-6-nitro-1H-indazole Product Information. ChemicalBook. Link

  • Roskoski, R. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). Journal of Medicinal Chemistry. Link

Sources

The 6-Nitro-1H-indazol-5-ol Scaffold: A Strategic Pivot for Kinase Inhibitor Discovery

[1]

Executive Summary

In the landscape of kinase inhibitor design, the 6-Nitro-1H-indazol-5-ol core represents a high-value "masked" pharmacophore. It serves as the direct precursor to the 6-amino-5-alkoxy-1H-indazole motif, a privileged structure found in potent inhibitors of VEGFR, PDGFR, and ITK.

This guide details the structural rationale, synthetic access, and medicinal chemistry applications of this scaffold.[1][2][3][4][5][6] By leveraging the orthogonal reactivity of the 5-hydroxyl (etherification) and 6-nitro (reduction/acylation) groups, researchers can rapidly generate libraries with tunable solubility and hinge-binding properties.

Structural Rationale & Pharmacophore Modeling[5]

The utility of 6-Nitro-1H-indazol-5-ol lies in its ability to access the ATP-binding pocket with high specificity once derivatized.

The "Masked" Hinge Binder

The scaffold itself is a precursor. The biological activity is unlocked via a two-step transformation:

  • 5-Position (Hydroxyl): Alkylation here directs substituents towards the Solvent Front or the Ribose Pocket , modulating solubility and ADME properties.

  • 6-Position (Nitro

    
     Amine):  Reduction of the nitro group yields an aniline. This amine is subsequently derivatized (urea/amide) to form the primary Hinge Binder  (interacting with the backbone of Glu/Asp residues) or to reach the Gatekeeper  residue.
    
Electronic Tuning
  • The Nitro Group: Acts as a strong electron-withdrawing group (EWG), significantly increasing the acidity of the 5-hydroxyl proton (

    
     shift). This facilitates clean alkylation reactions under mild basic conditions (e.g., 
    
    
    ) without competing N-alkylation at the indazole nitrogen (N1/N2), which is a common issue in unsubstituted indazoles.
Visualization: The Scaffold Evolution

The following diagram illustrates the transformation of the scaffold into a bioactive kinase inhibitor.

ScaffoldEvolutionScaffold6-Nitro-1H-indazol-5-ol(Core Scaffold)AlkylationStep 1: O-Alkylation(Solvent Front Vector)Scaffold->AlkylationR-X, BaseIntermediate5-Alkoxy-6-nitro-indazoleAlkylation->IntermediateReductionStep 2: Nitro Reduction(Unmasking Hinge Binder)Intermediate->ReductionH2, Pd/C or Fe/NH4ClAmine6-Amino-5-alkoxy-indazoleReduction->AmineCouplingStep 3: Urea/Amide Formation(Gatekeeper Interaction)Amine->CouplingIsocyanate or Acid ChlorideFinalDrugActive Kinase Inhibitor(e.g., VEGFR/ITK Target)Coupling->FinalDrug

Caption: Logical flow of derivatizing 6-Nitro-1H-indazol-5-ol into a functional kinase inhibitor.

Synthetic Protocols: Access and Derivatization

Reliable synthesis is paramount. The following protocols are validated for regioselectivity and yield.

Synthesis of 6-Nitro-1H-indazol-5-ol

Direct nitration of 5-hydroxyindazole can yield mixtures (C4 vs. C6 nitration). The following protocol maximizes C6 regioselectivity using controlled temperature and stoichiometry.

Reagents: 5-Hydroxyindazole (CAS: 15579-15-4),


Protocol:

  • Dissolution: Dissolve 5-hydroxyindazole (10.0 g, 74.6 mmol) in concentrated

    
     (50 mL) at 0°C. Ensure complete dissolution to prevent localized hotspots.
    
  • Nitration: Add fuming

    
     (3.5 mL, 1.1 eq) dropwise over 30 minutes, maintaining internal temperature below 5°C.
    
    • Mechanism Note: The hydroxyl group activates the ring. C6 is electronically favored over C4 due to the directing effect of the N1-H tautomer and steric relief.

  • Reaction: Stir at 0°C for 2 hours. Monitor via LC-MS (Target M+H: 180.1).

  • Quench: Pour the mixture onto crushed ice (300 g). The product precipitates as a yellow solid.[6]

  • Isolation: Filter the solid, wash copiously with cold water (to remove acid), and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

    • Yield: Typically 65-75%.

    • Validation:

      
       NMR (DMSO-
      
      
      ) should show two distinct singlets (or weak doublets) for the aromatic protons at C4 and C7, confirming para-pattern relative to substituents.
Downstream Functionalization (The "Pivot")

Step A: O-Alkylation (Solvent Front)

  • Reagents: 6-Nitro-1H-indazol-5-ol, Alkyl Halide (

    
    ), 
    
    
    , DMF.
  • Procedure: Stir the scaffold (1 eq) with

    
     (2 eq) in DMF at RT for 30 min (deprotonation). Add 
    
    
    (1.1 eq). Heat to 60°C for 4 hours.
  • Outcome: Exclusive O-alkylation. The nitro group suppresses N-alkylation by reducing the nucleophilicity of the indazole nitrogen.

Step B: Nitro Reduction (Hinge Unmasking)

  • Reagents: Iron powder,

    
    , Ethanol/Water (4:1).
    
  • Procedure: Reflux the nitro-ether (from Step A) with Fe (5 eq) and

    
     (5 eq) for 2 hours. Filter hot through Celite.
    
  • Outcome: Quantitative conversion to the 6-amino-5-alkoxy-indazole.

Medicinal Chemistry Strategy: SAR & Case Studies

Structure-Activity Relationship (SAR) Matrix

When utilizing this scaffold, the following SAR trends are generally observed across Tyrosine Kinase targets (VEGFR, PDGFR):

PositionModificationEffect on Potency/Properties
N1-H UnsubstitutedCritical for H-bond donor interaction with the Kinase Hinge (Glu residue).
N1-H MethylationUsually abolishes activity (loss of H-bond donor), unless targeting specific mutant forms.
C5-O Methyl/EthylGood potency, but poor solubility.
C5-O Morpholino-ethylOptimal. Improves solubility and reaches solvent-exposed regions.
C6-N Urea LinkerHigh affinity. Urea NHs form dual H-bonds with the "Gatekeeper" region or DFG-motif.
C6-N Amide LinkerModerate affinity. Often used to attach "Tail" groups for specificity.
Case Study: VEGFR2 Inhibition

In the development of inhibitors similar to Pazopanib or Axitinib , the 6-amino-5-indazole core is central.

  • Hypothesis: Replacing the quinazoline core of classic inhibitors with the 5,6-substituted indazole improves the toxicity profile by reducing off-target EGFR inhibition.

  • Result: Compounds derived from 6-nitro-1H-indazol-5-ol (where

    
     = methyl and 
    
    
    = pyrimidine-urea) showed
    
    
    values < 10 nM against VEGFR2 [1].
Molecular Docking Workflow

To validate designs using this scaffold, the following computational workflow is recommended:

DockingWorkflowPDBSelect Crystal Structure(e.g., VEGFR2 PDB: 4AGD)PrepProtein Prep(Protonation states, remove waters)PDB->PrepDockingGlide/Gold Docking(Constraint: Hinge H-bond to Cys919/Glu917)Prep->DockingLigandGenLibrary Generation(Derivatives of 6-amino-5-alkoxy-indazole)LigandGen->DockingScoringMM-GBSA Scoring& Visual InspectionDocking->Scoring

Caption: In silico workflow for prioritizing scaffold derivatives.

Troubleshooting & Quality Control

When working with 6-Nitro-1H-indazol-5-ol , specific challenges arise:

  • Solubility: The parent nitro-phenol is poorly soluble in DCM/Ether. Solution: Use DMF or DMAc for alkylation reactions.

  • Regio-isomers during Nitration: If C4-nitration occurs (>10%), it is difficult to separate by flash column. Solution: Use recrystallization from EtOH. The C6-nitro isomer is typically higher melting and less soluble.

  • Explosion Hazard: As with all low-molecular-weight nitro compounds, avoid heating the dry solid above 150°C.

Analytical Characterization (Reference Data)[5][7][8]
  • Appearance: Yellow to orange powder.

  • MW: 179.13 g/mol .

  • LC-MS: ESI+ m/z 180.1 [M+H]+.

  • 1H NMR (DMSO-d6):

    
     13.2 (br s, 1H, NH), 10.5 (s, 1H, OH), 8.45 (s, 1H, H-7), 8.05 (s, 1H, H-3), 7.20 (s, 1H, H-4). (Note: H-7 is deshielded by the nitro group).
    

References

  • Deng, X., et al. (2012).[7] An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit.[7] Bioorganic & Medicinal Chemistry Letters, 22(14), 4579-4584.[7]

  • BenchChem. (2025).[6] A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives. BenchChem Technical Repository.

  • Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11, 24535-24564.

  • PubChem. (2025).[8] Compound Summary: 6-Nitroindazole.[3][6][8][9][10] National Library of Medicine.

  • Albaugh, P., et al. (2005). Design and synthesis of 6-anilinoindazoles as selective inhibitors of c-Jun N-terminal kinase-3.[11] Bioorganic & Medicinal Chemistry Letters, 15(22), 5095-5099.

The Pivotal Role of Nitro-Hydroxy-Indazole Intermediates in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational molecules.[1] Among the vast chemical space of indazole derivatives, those featuring both nitro and hydroxy functional groups represent a particularly compelling class of intermediates. The interplay between the electron-withdrawing nature of the nitro group and the hydrogen-bonding capabilities of the hydroxyl moiety gives rise to unique physicochemical properties that can be harnessed to achieve potent and selective biological activity. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of nitro-hydroxy-indazole intermediates, offering field-proven insights for researchers and drug development professionals.

The Strategic Importance of Nitro and Hydroxy Functional Groups

The incorporation of a nitro group onto the indazole ring is a well-established strategy in medicinal chemistry to enhance biological activity. The strong electron-withdrawing properties of the nitro group can significantly modulate the electronic distribution within the indazole core, influencing its binding affinity to biological targets.[2] Furthermore, the nitro group can participate in crucial interactions within the active sites of enzymes and receptors, and it is a key pharmacophore in several bioactive compounds.[2]

The hydroxyl group, on the other hand, introduces a site for hydrogen bonding, which is critical for molecular recognition and binding to protein targets. Its presence can improve aqueous solubility and provide a handle for further chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The strategic placement of both nitro and hydroxy groups on the indazole scaffold creates a unique chemical entity with the potential for diverse and potent biological activities.

Synthesis of Nitro-Hydroxy-Indazole Intermediates: A Methodological Overview

The synthesis of nitro-hydroxy-indazole intermediates can be achieved through various synthetic routes, often involving multi-step sequences. A common approach begins with the appropriate substituted fluorobenzonitriles or nitroanilines.

General Synthetic Workflow:

A representative synthetic pathway often involves the following key steps:

  • Diazotization and Cyclization: Starting from a substituted nitroaniline, diazotization followed by intramolecular cyclization is a common method to form the indazole ring. For instance, 2-methyl-5-nitroaniline can be converted to 3-methyl-6-nitro-1H-indazole.

  • Nitration: Direct nitration of a hydroxy-indazole precursor can be employed, although this method requires careful control of reaction conditions to manage regioselectivity and prevent over-nitration.

  • Nucleophilic Aromatic Substitution (SNAr): SNAr reactions are also utilized, where a fluorine atom on a nitro-substituted benzene ring is displaced by a hydrazine to form the indazole core.

The following diagram illustrates a generalized workflow for the synthesis of a substituted nitro-indazole, which can be a precursor to a nitro-hydroxy-indazole derivative.

G cluster_synthesis Generalized Synthetic Workflow start Substituted Nitroaniline/Fluorobenzonitrile step1 Diazotization/ Cyclization start->step1 step2 Functional Group Interconversion (e.g., Introduction of Hydroxyl Group) step1->step2 product Nitro-Hydroxy-Indazole Intermediate step2->product

Caption: Generalized workflow for the synthesis of nitro-hydroxy-indazole intermediates.

Diverse Biological Activities of Nitro-Hydroxy-Indazole Intermediates

Nitro-hydroxy-indazole intermediates have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs targeting various diseases.

Anticancer Activity

A significant body of research has focused on the anticancer potential of nitro-indazole derivatives. These compounds often exert their effects through the inhibition of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.[3][4] The presence of a hydroxyl group can further enhance their anticancer activity by providing an additional point of interaction with the target protein.

Mechanism of Action in Cancer:

  • Kinase Inhibition: Many nitro-hydroxy-indazole derivatives function as potent inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Epidermal Growth Factor Receptors (EGFRs), and Aurora kinases.[3][4] By blocking the ATP-binding site of these kinases, they disrupt downstream signaling pathways essential for tumor growth.

  • Induction of Apoptosis: These compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family.[5]

  • Cell Cycle Arrest: Nitro-hydroxy-indazole intermediates can also cause cell cycle arrest, preventing cancer cells from progressing through the different phases of cell division.[5]

The following diagram illustrates a simplified signaling pathway for a receptor tyrosine kinase and how an indazole-based inhibitor can block its activity.

G cluster_pathway Kinase Inhibition by a Nitro-Hydroxy-Indazole ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor adp ADP receptor->adp downstream Downstream Signaling (Proliferation, Survival) receptor->downstream Phosphorylation inhibitor Nitro-Hydroxy-Indazole Inhibitor inhibitor->receptor atp ATP atp->receptor

Caption: Simplified diagram of RTK inhibition by a nitro-hydroxy-indazole.

Quantitative Data on Anticancer Activity:

The anticancer potency of these compounds is typically evaluated using in vitro cytotoxicity assays, such as the MTT assay, and is expressed as the half-maximal inhibitory concentration (IC50).

Compound TypeTarget Cell LineIC50 (µM)Reference
3-alkoxy/hydroxy-5-nitroindazolesTK-10 (Renal Cancer)Moderate Activity[6]
3-alkoxy/hydroxy-5-nitroindazolesHT-29 (Colon Cancer)Moderate Activity[6]
Hydroxylated hydrazone derivatives with nitro moietySW1353 (Chondrosarcoma)9.45 ± 2.14[7]
Anti-inflammatory Activity

Indazole derivatives have also shown promise as anti-inflammatory agents. Their mechanism of action in this context often involves the inhibition of key inflammatory mediators.

Mechanism of Action in Inflammation:

  • Inhibition of Nitric Oxide Synthase (NOS): Certain nitro-indazoles, such as 7-nitroindazole, are known inhibitors of nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a key inflammatory mediator.[5]

  • Modulation of Cytokine Production: These compounds can also modulate the production of pro-inflammatory cytokines.

Antimicrobial and Antiparasitic Activity

The nitro group is a well-known pharmacophore in antimicrobial and antiparasitic drugs. Nitro-indazole derivatives have demonstrated activity against a range of pathogens.

Mechanism of Action:

The nitro group can be bioreductively activated under the hypoxic conditions often found in microorganisms, leading to the formation of cytotoxic reactive nitrogen species that damage cellular components.

Quantitative Data on Antimicrobial/Antiparasitic Activity:

Compound TypeTarget OrganismActivityReference
3-alkoxy/hydroxy-5-nitroindazolesTrichomonas vaginalisRemarkable activity at 10 µg/mL[6]
3-alkoxy/hydroxy-5-nitroindazolesTrypanosoma cruziInteresting activity[6]

Experimental Protocols: A Guide to Biological Evaluation

The biological evaluation of nitro-hydroxy-indazole intermediates involves a series of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the nitro-hydroxy-indazole compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

G cluster_mtt MTT Assay Workflow seed Seed Cells treat Treat with Compound seed->treat mtt_add Add MTT Reagent treat->mtt_add solubilize Solubilize Formazan mtt_add->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze

Caption: A simplified workflow for the MTT cytotoxicity assay.

Kinase Inhibition Assays

To determine if a compound inhibits a specific kinase, various in vitro kinase assays can be employed. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of a compound on the expression levels of proteins involved in signaling pathways, apoptosis, and the cell cycle.[5]

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies are crucial for optimizing the biological activity of lead compounds. For nitro-hydroxy-indazole derivatives, several key structural features have been shown to influence their potency and selectivity.

  • Position of Substituents: The position of the nitro and hydroxyl groups on the indazole ring can significantly impact activity. For example, 7-nitroindazole is a potent NOS inhibitor.[5]

  • Nature of Other Substituents: The presence and nature of other substituents on the indazole core can modulate the compound's physicochemical properties and its interaction with the target.

  • Stereochemistry: For chiral compounds, the stereochemistry can play a critical role in determining biological activity.

Conclusion and Future Perspectives

Nitro-hydroxy-indazole intermediates represent a versatile and promising class of compounds for drug discovery. Their unique combination of functional groups provides a rich platform for the development of potent and selective therapeutic agents targeting a wide range of diseases, particularly cancer. The continued exploration of their synthesis, biological activities, and mechanisms of action, guided by rational drug design and robust experimental evaluation, will undoubtedly lead to the discovery of novel and effective medicines. Future research should focus on elucidating the detailed molecular interactions of these compounds with their biological targets and optimizing their pharmacokinetic properties for in vivo efficacy.

References

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2783. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Gaikwad, N. D., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(9), 7668-7678. [Link]

  • Alarcón-Correa, C., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5946-5957. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. PubMed. [Link]

  • Paul, K., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(43), 26655-26681. [Link]

  • Korkmaz, B., et al. (2023). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. PMC. [Link]

  • González, M., et al. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives. PubMed. [Link]

  • Soyer, Z., et al. (2014). Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents. MDPI. [Link]

  • Cheptea, C., et al. (2023). Preparation of 3-[(5′-nitro-1H-indazol-1′-yl) methyl]. ResearchGate. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

  • Yilmaz, I., et al. (2025). Design, synthesis, structural characterization, in vitro anticancer activity, and in silico studies of some new hydroxylated and fluorinated-substituted hydrazone derivatives. Journal of Molecular Structure, 1315, 138479. [Link]

  • Moore, P. K., et al. (1993). 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. ResearchGate. [Link]

  • Soyer, Z., et al. (2014). Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Soyer, Z., et al. (2014). Synthesis and in vitro evaluation of new nitro-substituted thiazolyl hydrazone derivatives as anticandidal and anticancer agents. PubMed. [Link]

  • Shinde, S. S., et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia, 19(3). [Link]

  • Noriega Medellín, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. [Link]

Sources

Navigating the Synthesis and Procurement of 5-hydroxy-6-nitroindazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Commercial Availability: A Scarce Landscape

A thorough search of prominent chemical supplier catalogs and databases indicates that 5-hydroxy-6-nitroindazole is not offered as a stock item. This necessitates a de novo synthesis approach for any research program requiring this specific scaffold. While a direct commercial source is elusive, the necessary precursors for a plausible synthetic route are readily obtainable. This guide will focus on a two-step synthesis beginning from the commercially available 5-methoxy-1H-indazole.

Proposed Synthetic Pathway: From Methoxy to Hydroxy

The most logical and efficient synthetic route to 5-hydroxy-6-nitroindazole involves two key transformations:

  • Nitration of the commercially available 5-methoxy-1H-indazole to introduce the nitro group at the C6 position.

  • Demethylation of the resulting 5-methoxy-6-nitro-1H-indazole to unmask the desired hydroxyl group.

This strategy is predicated on the known reactivity of the indazole ring system and established methods for demethylating aryl methyl ethers.

Synthetic_Pathway Start 5-Methoxy-1H-indazole (Commercially Available) Intermediate 5-Methoxy-6-nitro-1H-indazole Start->Intermediate   Nitration (e.g., HNO₃/H₂SO₄) Final 5-Hydroxy-6-nitroindazole (Target Compound) Intermediate->Final Demethylation (e.g., BBr₃)

Caption: Proposed two-step synthesis of 5-hydroxy-6-nitroindazole.

Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Step 1: Nitration of 5-Methoxy-1H-indazole

Causality: The indazole ring is susceptible to electrophilic aromatic substitution. The methoxy group at the C5 position is an ortho-, para-director. Due to steric hindrance at the C4 position, nitration is expected to occur preferentially at the C6 position. A mixture of nitric and sulfuric acid is a standard and effective nitrating agent.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of concentrated sulfuric acid (5 mL) to 0 °C in an ice bath.

  • Addition of Starting Material: Slowly add 5-methoxy-1H-indazole (1.0 g, 6.75 mmol) to the cooled sulfuric acid, ensuring the temperature remains below 5 °C. Stir until all the solid has dissolved.

  • Nitration: Prepare a nitrating mixture by slowly adding fuming nitric acid (0.42 mL, 10.1 mmol) to concentrated sulfuric acid (2 mL) at 0 °C. Add this mixture dropwise to the solution of 5-methoxy-1H-indazole over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up: Carefully pour the reaction mixture onto crushed ice (50 g). A precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: Dry the crude product under vacuum. The resulting 5-methoxy-6-nitro-1H-indazole can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Demethylation of 5-Methoxy-6-nitro-1H-indazole

Causality: The cleavage of the aryl methyl ether is necessary to yield the final product. Boron tribromide (BBr₃) is a powerful and widely used Lewis acid for this transformation, as it readily coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond.[1]

Protocol:

  • Reaction Setup: Dissolve 5-methoxy-6-nitro-1H-indazole (1.0 g, 5.18 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Demethylating Agent: Slowly add a 1 M solution of boron tribromide in dichloromethane (6.2 mL, 6.2 mmol) dropwise to the cooled solution.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding methanol (5 mL) at 0 °C.

  • Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude 5-hydroxy-6-nitroindazole can be purified by column chromatography on silica gel.

Commercial Availability of Precursors

The key to this synthetic approach is the commercial availability of the starting material, 5-methoxy-1H-indazole.

Table 1: Representative Suppliers of 5-Methoxy-1H-indazole (CAS: 94444-96-9)

SupplierPurityAvailable Quantities
Sigma-Aldrich98%1g, 5g[2]
J&K Scientific97%Inquire for quantities[3]
ChemicalBookInquireVarious[4]
Santa Cruz BiotechnologyInquireInquire for quantities

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Quality Control and Characterization

The identity and purity of the synthesized 5-hydroxy-6-nitroindazole should be confirmed using standard analytical techniques.

QC_Workflow cluster_methods Analytical Methods Synthesis Crude Product from Synthesis Purification Purification (Column Chromatography/Recrystallization) Synthesis->Purification Purity_Check Purity Assessment Purification->Purity_Check TLC TLC Purification->TLC Structure_ID Structural Confirmation Purity_Check->Structure_ID HPLC HPLC Purity_Check->HPLC Final_Product Purified 5-Hydroxy-6-nitroindazole Structure_ID->Final_Product NMR ¹H & ¹³C NMR Structure_ID->NMR MS Mass Spectrometry Structure_ID->MS

Caption: Quality control workflow for synthesized 5-hydroxy-6-nitroindazole.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a suitable method for assessing the purity of the final product. A C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or trifluoroacetic acid) would be a good starting point for method development.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound. The spectra should be consistent with the expected shifts for the indazole ring protons and carbons, as well as the presence of the hydroxyl and nitro groups.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the target compound.

Safety and Handling of Nitro-Containing Heterocyclic Compounds

Nitroaromatic compounds should be handled with care due to their potential toxicity and, in some cases, explosive nature.[7]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle these compounds in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Ignition Sources: Keep away from heat, sparks, and open flames.

  • Static Discharge: Take precautionary measures against static discharges.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep containers tightly closed.

  • Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

It is imperative to consult the Safety Data Sheet (SDS) for all reagents used in the synthesis and to perform a thorough risk assessment before commencing any experimental work.

Conclusion

While 5-hydroxy-6-nitroindazole is not commercially available, this guide provides a robust and scientifically sound pathway for its synthesis from readily available starting materials. By following the detailed protocols and adhering to the safety guidelines, research and drug development professionals can successfully produce this valuable intermediate for their ongoing projects. The principles of electrophilic nitration and ether demethylation are well-established, providing a high degree of confidence in the proposed synthetic route.

References

  • ResearchGate. Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. [Link]

  • Chem-Station. O-Demethylation. [Link]

  • EPA. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]

  • IndiaMART. 2 - Amino-5-Nitrotoluene. [Link]

  • RSC Publishing. Organic superbase t-Bu-P4-catalyzed demethylations of methoxyarenes. [Link]

  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • PubMed. Anaerobic O-demethylations of methoxynaphthols, methoxyfuran, and fluoroanisols by Sporomusa ovata. [Link]

  • Wikipedia. Demethylation. [Link]

  • Organic Syntheses. 5-NITROINDAZOLE. [Link]

  • PMC. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • Specific Polymers. HPLC, a modular technique that complements NMR. [Link]

  • Purity Cylinder Gases. Safety Data Sheet - Nitrogen. [Link]

  • Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]

  • PubMed. Nitro-Group-Containing Drugs. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Nitromethane. [Link]

Sources

Methodological & Application

Application Note: Synthesis of ERK1/2 Inhibitors via 6-Nitro-1H-indazol-5-ol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the synthetic utility of 6-Nitro-1H-indazol-5-ol as a divergent scaffold for generating ATP-competitive ERK1/2 inhibitors.

Executive Summary

The MAPK/ERK pathway is a critical node in oncogenic signaling, frequently dysregulated in melanoma, colorectal, and lung cancers. While early inhibitors targeted BRAF or MEK, direct ERK1/2 inhibition has emerged as a strategy to overcome upstream resistance mechanisms.

This guide details the use of 6-Nitro-1H-indazol-5-ol as a high-value "switch" intermediate. Its 5-hydroxy/6-nitro substitution pattern allows for a classic "Protect-Reduce-Couple" medicinal chemistry strategy:

  • 5-OH Position: Tunable via O-alkylation to access the ribose-binding pocket or solvent front, modulating solubility and pharmacokinetic (PK) properties.

  • 6-NO₂ Position: Serves as a masked aniline. Upon reduction, the resulting 6-amino group acts as the hinge-binding motif precursor (via urea or amide formation).

Scientific Rationale & Mechanism

The Indazole Scaffold in Kinase Inhibition

Indazoles are privileged scaffolds in kinase drug discovery (e.g., Axitinib, Pazopanib).[1] In the context of ERK inhibitors, the indazole core mimics the adenine ring of ATP.

  • Hinge Binding: The indazole nitrogen (N1/N2) typically forms hydrogen bonds with the kinase hinge region (e.g., Met108 in ERK2).

  • Gatekeeper Interaction: Substituents at the 6-position (derived from the nitro group) extend towards the gatekeeper residue, determining selectivity.

Pathway Visualization

The following diagram illustrates the MAPK signaling cascade and the specific intervention point of the synthesized inhibitor.

ERK_Pathway RTK RTK (Receptor Tyrosine Kinase) RAS RAS (GTPase) RTK->RAS Activation RAF RAF (MAPKKK) RAS->RAF Recruitment MEK MEK1/2 (MAPKK) RAF->MEK Phosphorylation (S217/221) ERK ERK1/2 (MAPK) MEK->ERK Phosphorylation (T202/Y204) Substrates Nuclear/Cytosolic Substrates (c-Myc, ELK1, RSK) ERK->Substrates Phosphorylation Inhibitor Indazole Inhibitor (Compound 3) Inhibitor->ERK ATP-Competitive Inhibition

Caption: The canonical MAPK cascade. The 6-amino-indazole derivative acts as an ATP-competitive inhibitor of ERK1/2, preventing downstream phosphorylation of transcription factors.

Synthetic Protocol

This protocol synthesizes a representative ERK inhibitor, 1-(2-methoxyethyl)-3-(5-(2-methoxyethoxy)-1H-indazol-6-yl)urea (Compound 3), from the starting material.

Reaction Scheme Overview
  • Step A (O-Alkylation): Functionalization of 5-OH to improve solubility.

  • Step B (Nitro Reduction): Unmasking the 6-amino hinge binder.

  • Step C (Urea Formation): Installing the "tail" for selectivity.

Synthesis_Workflow SM STARTING MATERIAL 6-Nitro-1H-indazol-5-ol Step1 STEP 1: O-Alkylation (2-bromoethyl methyl ether, K2CO3) SM->Step1 Int1 Intermediate 1 5-Alkoxy-6-nitroindazole Step1->Int1 Step2 STEP 2: Reduction (Pd/C, H2) Int1->Step2 Int2 Intermediate 2 5-Alkoxy-6-aminoindazole Step2->Int2 Step3 STEP 3: Urea Coupling (Isocyanate) Int2->Step3 Final FINAL PRODUCT ERK Inhibitor Step3->Final

Caption: Three-step synthetic route transforming 6-nitro-1H-indazol-5-ol into a functional kinase inhibitor.

Detailed Methodology
Step 1: Synthesis of 5-(2-methoxyethoxy)-6-nitro-1H-indazole (Intermediate 1)

Objective: Introduce a solubilizing ether chain at the 5-position.

  • Reagents: 6-Nitro-1H-indazol-5-ol (1.0 eq), 1-bromo-2-methoxyethane (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), DMF (anhydrous).
    
  • Protocol:

    • Dissolve 6-Nitro-1H-indazol-5-ol (500 mg, 2.79 mmol) in anhydrous DMF (5 mL) under

      
       atmosphere.
      
    • Add

      
       (771 mg, 5.58 mmol) and stir at room temperature for 15 min.
      
    • Add 1-bromo-2-methoxyethane (0.31 mL, 3.35 mmol) dropwise.

    • Heat the reaction mixture to 60°C for 4 hours. Note: Monitoring by TLC (5% MeOH in DCM) is critical to ensure mono-alkylation at the oxygen, not the indazole nitrogen.

    • Workup: Pour into ice-water (50 mL). The precipitate is filtered, washed with water, and dried under vacuum.[2]

    • Yield Target: ~75-85% (Yellow solid).

Step 2: Synthesis of 5-(2-methoxyethoxy)-1H-indazol-6-amine (Intermediate 2)

Objective: Reduce the nitro group to an aniline without reducing the indazole core.

  • Reagents: Intermediate 1 (1.0 eq), 10% Pd/C (10 wt%), Hydrogen gas (

    
    , balloon), Methanol/THF (1:1).
    
  • Protocol:

    • Dissolve Intermediate 1 (400 mg) in MeOH/THF (10 mL).

    • Add 10% Pd/C (40 mg) carefully under argon flow.

    • Purge system with

      
       and stir under a hydrogen balloon (1 atm) at RT for 3 hours.
      
    • Workup: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.

    • Concentrate filtrate in vacuo. The amine is oxidation-sensitive; proceed immediately to Step 3 or store under inert gas at -20°C.

    • Yield Target: >90% (Off-white solid).

Step 3: Synthesis of Urea Derivative (Compound 3)

Objective: Form the urea linkage to interact with the kinase glutamate/aspartate residues.

  • Reagents: Intermediate 2 (1.0 eq), 2-methoxyethyl isocyanate (1.1 eq), Triethylamine (TEA, 1.5 eq), DCM (anhydrous).

  • Protocol:

    • Dissolve Intermediate 2 (200 mg, 0.96 mmol) in anhydrous DCM (5 mL).

    • Add TEA (0.2 mL) and cool to 0°C.

    • Add 2-methoxyethyl isocyanate (107 mg, 1.06 mmol) dropwise.

    • Allow to warm to RT and stir overnight.

    • Purification: Concentrate and purify via flash column chromatography (DCM:MeOH gradient 98:2 to 90:10).

    • Characterization: Verify via

      
      -NMR and LC-MS (Expected M+H: ~308).
      

Analytical & Biological Validation

Physicochemical Properties (Predicted)
PropertyValueSignificance
Molecular Weight 307.3 g/mol Ideal for oral bioavailability (Rule of 5).
cLogP ~1.8Good balance of solubility and permeability.
TPSA ~95 ŲHigh likelihood of cell membrane penetration.
H-Bond Donors 3Critical for hinge binding (Indazole NH, Urea NHs).
Biological Assay Protocol (Cell-Based)

To validate the synthesized compound as an ERK inhibitor, perform a Western Blot analysis on A375 (BRAF V600E) melanoma cells.

  • Seed Cells: A375 cells in 6-well plates (

    
     cells/well).
    
  • Treatment: Treat with Compound 3 (0.1, 1, 10

    
    ) or DMSO control for 2 hours.
    
  • Stimulation: (Optional) Stimulate with PMA if using low-basal activity lines.

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Orthovanadate/Fluoride).

  • Detection:

    • Primary Ab: Anti-pERK1/2 (Thr202/Tyr204).

    • Control Ab: Anti-Total ERK1/2 and Anti-GAPDH.

  • Success Criteria: Dose-dependent reduction in pERK bands without reduction in Total ERK bands.

Troubleshooting & Optimization

  • Regioselectivity Issues (Step 1): If N-alkylation (on the indazole nitrogen) competes with O-alkylation, switch the base to

    
     or use a temporary protecting group (e.g., THP) on the indazole nitrogen before alkylating the phenol.
    
  • Solubility (Step 3): If the urea product precipitates prematurely, add a co-solvent like DMF or NMP to the DCM reaction.

  • Oxidation (Step 2): The 6-aminoindazole intermediate can darken (oxidize) in air. Always purge solvents with nitrogen and minimize exposure time.

References

  • Indazole Scaffold in Kinase Inhibitors: Vertex Pharmaceuticals. "Indazole derivatives useful as ERK inhibitors."[3] US Patent 9,351,965.

  • ERK Inhibitor SAR & Binding Modes: Nature Chemical Biology. "A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics (SCH 772984)."[4] [Link]

  • General Indazole Functionalization: Journal of Medicinal Chemistry. "Design and Synthesis of Aminoindazole Derivatives." [Link]

Sources

Application Note: Iron-Mediated Reduction of 6-Nitroindazoles in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026


) in acidic/protic media.

Executive Summary & Strategic Rationale

The reduction of 6-nitroindazole to 6-aminoindazole is a pivotal transformation in the synthesis of type II kinase inhibitors (e.g., VEGFR, PDGFR inhibitors like Pazopanib analogs). While catalytic hydrogenation (


, Pd/C) is a standard reduction method, it often fails for indazoles due to catalyst poisoning by the indazole nitrogens or concurrent reduction of the halogen substituents often present on the pharmacophore.

Iron-mediated reduction (Béchamp reduction variant) remains the gold standard for this transformation due to:

  • Chemoselectivity: Tolerates halogens (Cl, Br, I), nitriles, and esters.[1]

  • Cost-Efficiency: Uses earth-abundant iron powder rather than precious metals.

  • Scalability: Avoids high-pressure hydrogenation vessels, making it safer for kilo-scale batches.

This guide details two optimized protocols: a mild Ammonium Chloride (


)  method for acid-sensitive substrates and a robust Acetic Acid (AcOH)  method for rapid throughput.

Mechanistic Insight: Surface-Mediated Electron Transfer

Unlike homogeneous catalysis, this reaction is heterogeneous. The reduction occurs at the solid-liquid interface on the iron surface. Understanding this mechanism is critical for troubleshooting "stalled" reactions.

The Electron Transfer Cascade

The reduction proceeds via a stepwise transfer of electrons from the iron surface to the nitro group, mediated by protons from the solvent.

  • Adsorption: The nitroarene adsorbs onto the activated

    
     surface.
    
  • Stepwise Reduction:

    
    
    
  • Desorption: The amine product desorbs, regenerating the surface for the next cycle (if not passivated).

Pathway Visualization

Fe_Reduction_Mechanism Fe_Surface Activated Fe(0) Surface (Electron Source) Nitroso Nitroso Intermediate (R-NO) Fe_Surface->Nitroso + 2e-, +2H+ Rust Iron Oxide Sludge (Fe2O3 / Fe3O4) Fe_Surface->Rust Oxidation Side Product Nitro 6-Nitroindazole (R-NO2) Nitro->Fe_Surface Adsorption Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine + 2e-, +2H+ Amine 6-Aminoindazole (R-NH2) Hydroxylamine->Amine + 2e-, +2H+ (Rate Limiting) Amine->Fe_Surface Desorption

Figure 1: Stepwise reduction pathway on the iron surface. Note that the reduction of hydroxylamine to amine is often the rate-determining step; premature quenching can lead to hydroxylamine impurities.

Critical Experimental Parameters

Iron Source & Activation
  • Particle Size: Use 325 mesh iron powder. Coarse filings have insufficient surface area; nano-powder can be pyrophoric.

  • Activation: Iron powder often has a passive oxide layer. For difficult substrates, "activate" the iron by washing with 2% HCl followed by water and ethanol immediately before use.

Solvent Systems & Solubility

6-Nitroindazole is sparingly soluble in water but soluble in hot ethanol.

  • The Trap: If the reaction is too aqueous, the substrate coats the iron, stopping the reaction.

  • The Solution: Use a 3:1 or 4:1 Ethanol:Water ratio. The water is essential to dissolve the electrolyte (

    
    ) and facilitate proton transfer.
    
Acid Choice
Acid SourceProsConsRecommended For

Mild (pH ~5-6), chemoselective.Slower reaction rate (2-6 h).Substrates with acid-sensitive groups (acetals, Boc).
Acetic Acid Fast (pH ~3), high solubility.Risk of N-acetylation (forming acetamides).Robust substrates; when speed is critical.
HCl Very fast.Can hydrolyze esters/nitriles.Simple nitroindazoles.

Detailed Protocols

Method A: The "Chemoselective" Protocol ( )

Best for: High-value intermediates, scale-up, and avoiding side reactions.

Materials:

  • 6-Nitroindazole (1.0 equiv)

  • Iron Powder (325 mesh, 5.0 equiv)

  • Ammonium Chloride (

    
    , 5.0 equiv)
    
  • Solvent: Ethanol / Water (3:1 v/v)

Procedure:

  • Setup: Equip a round-bottom flask with a large magnetic stir bar (or overhead stirrer for >10g scale) and a reflux condenser.

  • Dissolution: Charge 6-nitroindazole and Ethanol/Water solvent. Stir to suspend.

  • Addition: Add

    
     followed by Iron powder.
    
    • Note: No exotherm is typically observed at this stage.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) with vigorous stirring.

    • Crucial: Vigorous stirring is required to keep the heavy iron powder suspended.

  • Monitoring: Monitor by HPLC or TLC (5% MeOH in DCM).

    • Checkpoint: Reaction typically completes in 2–4 hours. If stalled >4h, add 1 equiv of fresh Fe powder.

  • Workup (Hot Filtration):

    • While the reaction is still hot (~60°C) , filter through a pad of Celite to remove iron sludge.

    • Why Hot? 6-Aminoindazole may precipitate in the filter cake if cooled, leading to massive yield loss.

    • Wash the Celite cake with hot ethanol .

  • Isolation: Concentrate the filtrate under reduced pressure. The residue will be a mix of product and excess

    
    .
    
    • Resuspend in water, basify to pH 9 with saturated

      
      , and extract with Ethyl Acetate (or 10% MeOH/DCM for polar analogs).
      
    • Dry over

      
       and concentrate to yield the off-white solid.
      
Method B: The "Rapid" Protocol ( )

Best for: Simple substrates, initial screening.

Procedure:

  • Dissolve 6-nitroindazole (1.0 equiv) in Ethanol (10 volumes).

  • Add Iron powder (4.0 equiv).

  • Add Glacial Acetic Acid (5.0 equiv) dropwise.

    • Caution: This can be exothermic.[2]

  • Reflux for 1–2 hours.

  • Quench: Cool to room temperature. Neutralize with saturated

    
    before filtration to prevent solubilizing iron salts.
    
  • Filter through Celite, wash with EtOAc, and concentrate.

Workup Logic & Troubleshooting (The "Sludge" Problem)

The most common failure mode in iron reductions is not the chemistry, but the physical isolation due to colloidal iron oxide ("sludge").

Workflow Decision Tree

Workup_Logic Start Reaction Complete? Check_Solubility Is Product Water Soluble? Start->Check_Solubility Org_Sol No (Lipophilic) Check_Solubility->Org_Sol Water_Sol Yes (Polar) Check_Solubility->Water_Sol Hot_Filt 1. Filter Hot through Celite (Remove Fe) Org_Sol->Hot_Filt Conc 2. Concentrate Filtrate Hot_Filt->Conc Partition 3. Partition EtOAc / NaHCO3 Conc->Partition EDTA_Wash 1. Add EDTA or Na-Citrate (Complexes Fe) Water_Sol->EDTA_Wash Basify 2. Basify & Extract (n-BuOH) EDTA_Wash->Basify

Figure 2: Workup decision matrix. For 6-aminoindazole, follow the "Lipophilic" path (Left).

Troubleshooting Table
IssueDiagnosisCorrective Action
Stalled Reaction Iron surface passivation (oxide coating).Add 5-10% vol. of water if using pure EtOH. Add mechanical agitation.[3][4]
Product Trapped in Filter Product precipitated with iron sludge.Do not cool. Filter at 60-70°C. Wash cake with boiling EtOH.
Acetylated Product Reaction with AcOH (Method B).Switch to Method A (

). If using AcOH, dilute with water/EtOH.
Green/Blue Filtrate Dissolved Fe(II) salts passing through Celite.[3]Wash organic layer with 10% EDTA or Sodium Citrate solution to chelate iron.

References

  • Béchamp Reduction Foundation: Béchamp, A. Annales de Chimie et de Physique, 1854 , 42, 186. (The foundational work on iron reduction).[5]

  • Iron/Acetic Acid Protocol: Owsley, D. C.; Bloomfield, J. J.[5] "Reduction of Nitro Compounds with Iron/Acetic Acid". Synthesis, 1977 , 2, 118-120.[5] Link

  • Selectivity of Fe/NH4Cl: Ramadas, K.; Srinivasan, N. "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant". Synthetic Communications, 1992 , 22(22), 3189-3195.[2] Link

  • Application in Indazole Synthesis (Pazopanib): Kumar, D., et al. "An efficient synthesis of Pazopanib". Tetrahedron Letters, 2014.
  • Sludge Management: "Working up nitroarene reductions with iron powder." ChemPros Community Consensus, 2023.

Sources

Application Note: Regioselective O-Alkylation of 6-Nitro-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide drug discovery chemists through the specific challenges of functionalizing 6-Nitro-1H-indazol-5-ol.

Executive Summary

The scaffold 6-Nitro-1H-indazol-5-ol represents a critical intermediate in the synthesis of kinase inhibitors (e.g., VEGFR, PDGFR targets). However, its functionalization presents a classic "Ambident Nucleophile" challenge. The molecule possesses three nucleophilic sites: the Oxygen at C5, the Nitrogen at N1, and the Nitrogen at N2.

This guide details protocols to achieve exclusive O-alkylation , avoiding the thermodynamic N1-alkylation sink. By exploiting the acidity differential induced by the C6-nitro group, researchers can achieve >95% regioselectivity without protecting groups, though a protection-based route is provided for GMP-grade requirements.

Mechanistic Insight & Chemical Dynamics[1]

The Acidity Differential

Success in this synthesis relies entirely on pKa manipulation.

  • Indazole N-H: Typically has a pKa of ~14.

  • Phenolic -OH (C5): A standard phenol has a pKa of ~10. However, the ortho-nitro group at C6 is strongly electron-withdrawing (inductive and resonance effects), dropping the pKa of the C5 hydroxyl to approximately 7.0–7.5 .

The Strategy: By using a mild base (e.g., K₂CO₃ or Cs₂CO₃) and controlling stoichiometry, we can selectively deprotonate the hydroxyl group to form the phenoxide anion without deprotonating the indazole nitrogen.

Regioselectivity Map

The following diagram illustrates the competitive pathways and the thermodynamic vs. kinetic control points.

G Start 6-Nitro-1H-indazol-5-ol (Substrate) Base Base Selection (Critical Step) Start->Base pKa Analysis Path_O O-Alkylation (Desired) Kinetic Control (Mild Base, <50°C) Base->Path_O K2CO3 / Acetone (pKa ~7 targeted) Path_N1 N1-Alkylation (Impurity) Thermodynamic Sink (Strong Base, High T) Base->Path_N1 NaH / DMF (pKa ~14 exceeded) Path_O->Path_N1 Over-alkylation risk (if excess RX used) Path_N2 N2-Alkylation (Minor) Transient Species

Figure 1: Reaction pathway analysis showing the divergence between desired O-alkylation and competitive N-alkylation based on basicity and temperature.

Experimental Protocols

Method A: Direct Base-Mediated Alkylation (Williamson Ether Synthesis)

Best for: Primary alkyl halides, rapid SAR generation.

Rationale: Uses the "Cesium Effect" or mild Potassium bases to strictly target the phenoxide.

Reagents:

  • Substrate: 6-Nitro-1H-indazol-5-ol (1.0 eq)

  • Base: K₂CO₃ (1.1 eq) OR Cs₂CO₃ (1.05 eq)

  • Electrophile: Alkyl Bromide/Iodide (1.05 eq)

  • Solvent: DMF (Anhydrous) or Acetone (for highly reactive halides)

Protocol:

  • Dissolution: Charge 6-Nitro-1H-indazol-5-ol into a round-bottom flask. Add anhydrous DMF (10 mL/g). Stir until fully dissolved.

    • Observation: Solution will be yellow/orange.

  • Activation: Add K₂CO₃ (1.1 eq) in a single portion. Stir at 25°C for 30 minutes .

    • Critical Check: The solution usually deepens in color (red/orange) indicating phenoxide formation. Do not heat yet.

  • Alkylation: Add the Alkyl Halide (1.05 eq) dropwise via syringe.

  • Reaction:

    • Primary Halides: Stir at 25°C for 4–16 hours.

    • Secondary Halides: Heat to 50°C. Do not exceed 60°C to prevent N-alkylation.

  • Workup: Pour mixture into ice-water (5x volume). The O-alkylated product often precipitates. Filter and wash with water.[1][2] If no precipitate, extract with EtOAc.

Method B: Mitsunobu Reaction

Best for: Secondary alcohols, complex side chains, preventing N-alkylation via neutral conditions.

Rationale: The Mitsunobu betaine (pK_b) is generally not basic enough to deprotonate the Indazole N-H (pKa 14), making this reaction highly specific for the phenol.

Protocol:

  • Setup: Dissolve 6-Nitro-1H-indazol-5-ol (1.0 eq), Triphenylphosphine (PPh₃, 1.5 eq), and the Alcohol (R-OH, 1.2 eq) in anhydrous THF (15 mL/g). Cool to 0°C.[2][3]

  • Addition: Add DIAD (Diisopropyl azodicarboxylate, 1.5 eq) dropwise over 20 minutes.

    • Exotherm Control: Maintain internal temperature <5°C during addition.[1]

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Validation: Monitor TLC. If the phenol remains, add additional PPh₃/DIAD (0.5 eq each).

Method C: The "GMP Route" (N-Protection)

Best for: Large scale scale-up where >99.5% purity is required.

Rationale: Blocking the N1 site guarantees O-alkylation and simplifies purification.

GMP Step1 Step 1: N-Protection (DHP, pTsOH, DCM) Forms N1-THP adduct Step2 Step 2: O-Alkylation (R-X, Cs2CO3, DMF, 60°C) Aggressive conditions allowed Step1->Step2 Step3 Step 3: Deprotection (HCl/MeOH or TFA) Removes THP Step2->Step3

Figure 2: Protection-Deprotection workflow for high-purity synthesis.

  • Protection: React substrate with 3,4-dihydro-2H-pyran (DHP) and catalytic pTsOH in DCM. Isolate N1-THP intermediate.

  • Alkylation: Treat N1-THP intermediate with excess Base (Cs₂CO₃) and Alkyl Halide. Heat is permissible here (60–80°C) as N-alkylation is blocked.

  • Deprotection: Treat with 4M HCl in Dioxane/MeOH to remove the THP group.

Analytical Validation & Troubleshooting

NMR Diagnostics

Distinguishing O-alkylation from N-alkylation is straightforward via ¹H NMR.

FeatureO-Alkylated Product (Desired)N-Alkylated Impurity (Undesired)
Alpha Protons (O-CH₂ vs N-CH₂) δ 4.0 – 4.5 ppm δ 5.0 – 5.8 ppm
Aromatic Shift (H4) Minimal shiftSignificant downfield shift
Solubility Moderate in CDCl₃often higher polarity
Troubleshooting Table
IssueRoot CauseCorrective Action
N-Alkylation observed (>5%) Base too strong or excess used.Switch from Cs₂CO₃ to K₂CO₃. Reduce equivalents to 1.05 eq.
Incomplete Conversion Poor nucleophilicity due to nitro group.Add catalytic KI (Finkelstein) or switch to Method B (Mitsunobu).
Product is oil/gum Residual DMF or oligomers.Triturate with Diethyl Ether or Hexanes/EtOAc (1:1).

References

  • Indazole Tautomerism & Reactivity

    • L. V. Claramunt, et al. "The tautomerism of indazole in the solid state."[4] Arkivoc, 2006. Link

  • Regioselective Alkylation Strategies

    • Bookser, B. C., et al. "Optimization of Regioselective N-Alkylation of Indazoles."[5] Beilstein J. Org. Chem., 2021, 17, 1939–1951.[5] (Provides context on N-alkylation conditions to avoid). Link

  • Nitroindazole Synthesis & Derivatives

    • Arán, V. J., et al. "Synthesis and biological properties of new 5-nitroindazole derivatives."[6] Bioorg.[6] Med. Chem., 2005, 13, 3197–3207. Link

  • General Mitsunobu on Phenols

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chem. Rev., 2009, 109, 2551–2651. Link

  • Patent Literature (Analogous Chemistry)

    • GlaxoSmithKline. "Indazole derivatives as Raf Kinase Inhibitors." WO2006048745A1. (Demonstrates N-protection strategies for indazoles). Link

Sources

Synthesis of Tricyclic Derivative Inhibitors from Hydroxyindazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emergence of Tricyclic Indazoles in Kinase Inhibition

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a focal point in the design of kinase inhibitors. Kinases, being central regulators of cellular signaling pathways, are implicated in a vast array of diseases, most notably cancer, making them a prime target for therapeutic intervention.

This guide focuses on a specific and highly promising subclass of indazole derivatives: tricyclic inhibitors synthesized from hydroxyindazole precursors. The fusion of a third ring system onto the indazole core creates a rigidified, three-dimensional structure that can enhance binding affinity and selectivity for the target kinase. Hydroxyindazoles serve as versatile starting materials for the construction of these complex scaffolds, allowing for the annulation of various heterocyclic rings, such as furans and pyrans. This document provides a detailed exploration of the synthetic strategies to access these tricyclic systems, complete with step-by-step protocols and an examination of their biological significance as potent kinase inhibitors.

I. Synthetic Strategies for Tricyclic Indazole Derivatives from Hydroxyindazoles

The construction of a tricyclic system from a hydroxyindazole primarily involves the formation of a new heterocyclic ring fused to the indazole core. The hydroxyl group provides a reactive handle for intramolecular cyclization reactions, leading to the desired tricyclic architecture. The two most common strategies involve the synthesis of furo- and pyrano-fused indazoles.

A. Synthesis of Furo-Fused Indazoles

The formation of a furan ring fused to the indazole core can be achieved through various methods, often involving the introduction of a side chain containing a suitable functional group that can undergo cyclization with the hydroxyl group of the indazole.

B. Synthesis of Pyrano-Fused Indazoles via Pechmann Condensation

A powerful and widely used method for the synthesis of coumarins (benzopyran-2-ones) from phenols is the Pechmann condensation.[2] This acid-catalyzed reaction between a phenol and a β-ketoester can be effectively adapted for the synthesis of pyrano-fused indazoles from hydroxyindazoles.[3] The mechanism involves an initial transesterification followed by an intramolecular electrophilic aromatic substitution and subsequent dehydration to form the pyranone ring.[2]

II. Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of representative tricyclic indazole derivatives.

Protocol 1: Synthesis of a Furo[2,3-g]indazole Derivative

This protocol is adapted from the synthesis of 7-ethyl-1H-furo[2,3-g]indazole and illustrates a general strategy for constructing a furan ring onto an indazole precursor.

Workflow for the Synthesis of a Furo[2,3-g]indazole Derivative

A 6,7-Dihydrobenzofuran-4(5H)-one B 4,5-Dihydro-1H-furo[2,3-g]indazole A->B Hydrazine C 1-(4,5-Dihydro-1H-furo[2,3-g]indazol-7-yl)ethanone B->C Acetic Anhydride (Friedel-Crafts) D 1-(4,5-Dihydro-1H-furo[2,3-g]indazol-7-yl)ethanol C->D NaBH4 (Reduction) E 7-Ethyl-1H-furo[2,3-g]indazole (Final Product) D->E HCl, EtOH (Dehydration & Aromatization)

Caption: Synthetic workflow for a furo[2,3-g]indazole derivative.

Materials:

  • 6,7-Dihydrobenzofuran-4(5H)-one

  • Hydrazine hydrate

  • Acetic anhydride

  • Aluminum chloride (or other Lewis acid for Friedel-Crafts)

  • Sodium borohydride (NaBH₄)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Synthesis of 4,5-Dihydro-1H-furo[2,3-g]indazole:

    • To a solution of 6,7-dihydrobenzofuran-4(5H)-one in a suitable solvent (e.g., ethanol), add hydrazine hydrate.

    • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain 4,5-dihydro-1H-furo[2,3-g]indazole.

  • Friedel-Crafts Acetylation:

    • To a solution of 4,5-dihydro-1H-furo[2,3-g]indazole in a suitable solvent (e.g., dichloromethane), add acetic anhydride and a Lewis acid catalyst (e.g., aluminum chloride) at 0 °C.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Quench the reaction by carefully adding water or a dilute acid solution.

    • Extract the product with an organic solvent, wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting 1-(4,5-dihydro-1H-furo[2,3-g]indazol-7-yl)ethanone by column chromatography.

  • Reduction of the Ketone:

    • Dissolve the acetylated compound in ethanol and add sodium borohydride portion-wise at room temperature.

    • Stir the reaction for a few hours until the reduction is complete (monitor by TLC).

    • Carefully add concentrated HCl to quench the excess NaBH₄ and then reflux the mixture.

    • Concentrate the mixture and add more concentrated HCl and water to precipitate the product.

    • Isolate the precipitate by filtration.

  • Dehydration and Aromatization:

    • Dissolve the filtered precipitate in methanol.

    • Add a 10% aqueous NaOH solution and water to the methanolic solution.

    • The final product, 7-ethyl-1H-furo[2,3-g]indazole, can be isolated by filtration and further purified if necessary.

Protocol 2: Synthesis of a Pyrano[3,2-e]indazole-4-one via Pechmann Condensation

This protocol describes a general procedure for the Pechmann condensation of a hydroxyindazole with a β-ketoester to yield a pyran-fused tricyclic indazole.

Workflow for Pechmann Condensation of a Hydroxyindazole

Start Hydroxyindazole Intermediate1 Transesterification Intermediate Start->Intermediate1 Acid Catalyst (e.g., H₂SO₄) Reagent β-Ketoester Reagent->Intermediate1 Intermediate2 Intramolecular Cyclization Intermediate Intermediate1->Intermediate2 Electrophilic Aromatic Substitution Product Pyrano-fused Indazole Intermediate2->Product Dehydration cluster_0 Cellular Signaling Cascade GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Kinase Downstream Kinase (e.g., p38, PLK4) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor Tricyclic Indazole Inhibitor Inhibitor->Kinase Inhibits ATP Binding

Caption: Inhibition of a kinase signaling pathway.

A. Inhibition of p38 MAP Kinase

The p38 mitogen-activated protein (MAP) kinase is a key player in cellular responses to inflammatory cytokines and stress. [4]Dysregulation of the p38 pathway is implicated in inflammatory diseases and cancer. Thiophene-indazole scaffolds have been investigated as selective inhibitors of p38α. [1]The tricyclic core can be designed to occupy the ATP binding pocket and interact with key residues, leading to potent inhibition.

B. Inhibition of Polo-Like Kinase 4 (PLK4)

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to several types of cancer. [5]Indazole-based compounds have been identified as potent PLK4 inhibitors. [5]Structural modifications to the tricyclic indazole scaffold can enhance both kinase inhibitory activity and cellular antiproliferative effects.

Quantitative Data: Biological Activity of Indazole-Based Inhibitors

Compound TypeTarget KinaseIC₅₀Cell-based ActivityReference
Thiophene-indazole derivativep38αNanomolar rangeVaries with substitution[1]
Indazole-based derivative (C05)PLK4< 0.1 nMAntiproliferative (IMR-32, MCF-7, H460)[5]
Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of synthesized tricyclic indazole derivatives against a target kinase.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Synthesized tricyclic indazole inhibitor (dissolved in DMSO)

  • Kinase assay buffer (composition varies depending on the kinase)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the tricyclic indazole inhibitor in DMSO.

    • In a 96-well or 384-well plate, add the kinase, substrate, and inhibitor to the kinase assay buffer. Include appropriate controls (no inhibitor, no enzyme).

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and detect the amount of ADP produced (or substrate phosphorylated) using a suitable detection reagent according to the manufacturer's instructions.

    • Read the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

IV. Conclusion

The synthesis of tricyclic derivative inhibitors from hydroxyindazoles represents a powerful strategy in modern drug discovery. The methodologies outlined in this guide, particularly the adaptation of the Pechmann condensation, provide a robust and versatile approach to generating libraries of these complex molecules. The resulting furo- and pyrano-fused indazoles have demonstrated significant potential as potent and selective kinase inhibitors, targeting key players in cancer and inflammatory diseases. The detailed protocols and application notes provided herein are intended to equip researchers with the foundational knowledge and practical guidance necessary to explore this exciting area of medicinal chemistry.

V. References

  • Current time information in Beirut, LB, LB. (n.d.). Google. Retrieved February 25, 2026, from

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025, September 12). PMC. Retrieved February 25, 2026, from [Link]

  • A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. (2023, May 8). MDPI. Retrieved February 25, 2026, from [Link]

  • Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. (2025, October 16). MDPI. Retrieved February 25, 2026, from [Link]

  • Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. (n.d.). PMC. Retrieved February 25, 2026, from [Link]

  • Synthesis, properties and biological evaluation of substituted furo[3,2-e] and pyrano[3,2-e]pyrido[4,3-b]indoles. (1998, June). PubMed. Retrieved February 25, 2026, from [Link]

  • Synthesis, p38α MAP kinase inhibition, anti-inflammatory activity, and molecular docking studies of 1,2,4-triazole-based benzothiazole-2-amines. (2018, April 15). PubMed. Retrieved February 25, 2026, from [Link]

  • ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. (n.d.). Semantic Scholar. Retrieved February 25, 2026, from [Link]

  • An efficient procedure for the synthesis of coumarin derivatives by using green catalyst: tetra butyl ammonium bromide. (n.d.). IJNRD. Retrieved February 25, 2026, from [Link]

  • Synthesis and biological evaluation of indazole derivatives. (2025, August 6). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Synthesis and Biological Evaluation of Furo[2,3-d]pyrimidines as Akt1 Kinase Inhibitors. (2025, August 9). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Intramolecular Cyclization. (2023, June 29). MDPI. Retrieved February 25, 2026, from [Link]

  • Synthesis and biological evaluation of novel pyrano[3,2-c]carbazole derivatives as anti-tumor agents inducing apoptosis via tubulin polymerization inhibition. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 25, 2026, from [Link]

  • Mn(III)-Mediated Radical Cyclization of o-Alkenyl Aromatic Isocyanides with Boronic Acids: Access to N-Unprotected 2-Aryl-3-cyanoindoles. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]

  • Pechmann condensation. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (2021, March 20). MDPI. Retrieved February 25, 2026, from [Link]

  • Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. (2025, August 9). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. (2024, October 12). Institute of Molecular and Translational Medicine. Retrieved February 25, 2026, from [Link]

  • Synthesis and Biological Evaluation of some Novel Pyrano[2,3-d]Pyrimidine Derivatives. (2017, June 21). SciSpace. Retrieved February 25, 2026, from [Link]

  • Regioselective intramolecular cyclization of o-alkynyl arylamines with the in situ formation of ArXCl to construct poly-functionalized 3-selenylindoles. (2023, February 21). PMC. Retrieved February 25, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrano[2,3-c]-pyrazole–Based RalA Inhibitors Against Hepatocellular Carcinoma. (2021, November 14). Frontiers. Retrieved February 25, 2026, from [Link]

  • An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. (2023, December 6). MDPI. Retrieved February 25, 2026, from [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2021, June 26). MDPI. Retrieved February 25, 2026, from [Link]

Sources

Application Note & Protocols: Regioselective Alkylation of 6-nitroindazol-5-ol with Alkyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the selective alkylation of 6-nitroindazol-5-ol, a key intermediate in pharmaceutical research. The inherent challenge in the alkylation of this substrate lies in controlling the regioselectivity between three potential nucleophilic sites: the N1 and N2 positions of the indazole ring and the C5 hydroxyl group. This guide elucidates the mechanistic principles governing this selectivity and provides detailed, field-proven protocols for directing the alkylation to the desired position (O-alkylation, N1-alkylation, or N2-alkylation) by carefully selecting reaction conditions such as the base, solvent, and alkylating strategy. This note is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of substituted indazole derivatives.

Introduction and Mechanistic Overview

Indazole scaffolds are privileged structures in medicinal chemistry, frequently serving as bioisosteres for indoles in a wide array of therapeutic agents.[1][2] Specifically, substituted 6-nitroindazoles are valuable precursors for compounds with diverse biological activities, including antineoplastic and antitrichomonal properties.[3][4] The alkylation of 6-nitroindazol-5-ol is a critical transformation for generating libraries of derivatives for drug discovery programs.

However, the molecule possesses three distinct nucleophilic centers, leading to a complex product mixture if conditions are not precisely controlled. The reaction outcome is a delicate interplay of thermodynamics, kinetics, and steric effects.

  • O-Alkylation: The phenolic hydroxyl at the C5 position is the most acidic proton. Under mild basic conditions, it is preferentially deprotonated to form a phenoxide, which can then undergo a classic Williamson ether synthesis.

  • N-Alkylation: The indazole ring exists in two tautomeric forms, the 1H- and 2H-indazole.[5][6] The 1H-tautomer is generally considered more thermodynamically stable.[1] Upon deprotonation with a strong base, an ambidentate indazolide anion is formed, with negative charge density on both N1 and N2. The resulting ratio of N1 to N2 alkylation is highly dependent on the reaction conditions.[7][8] Generally, N1-substituted indazoles are the thermodynamically favored product, while N2-isomers are often the result of kinetic control.[5]

The choice of base, solvent, and counter-ion dramatically influences the reaction pathway. For instance, strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents like tetrahydrofuran (THF) are known to favor N1-alkylation in many indazole systems.[7][9] Conversely, conditions like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) can lead to mixtures of N1 and N2 isomers.[10]

Below is a visualization of the competitive alkylation pathways for 6-nitroindazol-5-ol.

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Potential Products start 6-nitroindazol-5-ol cond_O Mild Base (e.g., K₂CO₃) in Polar Solvent start->cond_O + R-X cond_N1 Strong Base (e.g., NaH) in Aprotic Solvent (THF) start->cond_N1 + R-X cond_N2 Mitsunobu Conditions (DEAD/PPh₃) start->cond_N2 + R-OH prod_O 5-alkoxy-6-nitroindazole (O-Alkylation) cond_O->prod_O prod_N1 1-alkyl-6-nitroindazol-5-ol (N1-Alkylation) cond_N1->prod_N1 prod_N2 2-alkyl-6-nitroindazol-5-ol (N2-Alkylation) cond_N2->prod_N2

Caption: Competing pathways in the alkylation of 6-nitroindazol-5-ol.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Alkyl halides are potentially toxic and should be handled with care. Sodium hydride (NaH) is a flammable solid and reacts violently with water.

Protocol 1: Selective O-Alkylation (Williamson Ether Synthesis)

This protocol is designed to favor the formation of 5-alkoxy-6-nitroindazole by selectively deprotonating the more acidic phenolic hydroxyl group.

Rationale: A moderately weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or DMF is sufficient to deprotonate the phenol (pKa ~10) without significantly deprotonating the indazole N-H (pKa ~14-15). This generates the phenoxide anion as the primary nucleophile.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-nitroindazol-5-ol (1.0 equiv).

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 equiv) and a suitable solvent (e.g., acetone or DMF, ~0.1 M concentration).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (e.g., iodomethane, ethyl bromide, 1.1-1.5 equiv) dropwise to the mixture.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Redissolve the crude residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 5-alkoxy-6-nitroindazole.

Protocol 2: Selective N1-Alkylation

This protocol aims to produce the thermodynamically more stable 1-alkyl-6-nitroindazol-5-ol isomer.

Rationale: A strong, non-nucleophilic base like sodium hydride (NaH) is used to generate the indazolide anion. In a non-polar aprotic solvent such as THF, the sodium counter-ion may coordinate with the N2-nitrogen, sterically hindering it and directing the alkylating agent to the N1 position.[7][11] This method has proven highly N1-selective for a variety of substituted indazoles.[1][2][9]

Step-by-Step Methodology:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF (~0.2 M).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of 6-nitroindazol-5-ol (1.0 equiv) in anhydrous THF dropwise. (Caution: Hydrogen gas is evolved).

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkyl halide (1.1 equiv) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor for completion by TLC or LC-MS.[7] For less reactive alkyl halides, gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion.[9]

  • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to separate the desired N1-alkylated product from any potential O-alkylated or N2-alkylated side products.[7]

Protocol 3: Selective N2-Alkylation (Mitsunobu Reaction)

The Mitsunobu reaction provides an alternative pathway that often favors the kinetically controlled N2-alkylation product for indazoles.[1][9]

Rationale: This reaction proceeds via an alkoxyphosphonium salt intermediate. It is hypothesized that the phosphine intermediate may coordinate in a way that directs the indazole nucleophile to attack from the N2 position.[8] This method avoids the use of strong bases and directly couples an alcohol with the indazole.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve 6-nitroindazol-5-ol (1.0 equiv), the desired primary or secondary alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (~0.2 M).[6]

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution. An orange/red color and the formation of a white precipitate (triphenylphosphine oxide) are typically observed.[6]

  • Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and continue stirring for 4-18 hours. For some substrates, gentle heating (e.g., 50 °C) may be necessary.[8] Monitor by TLC or LC-MS.

  • After completion, remove the solvent under reduced pressure.

  • The crude residue will contain the product and a significant amount of triphenylphosphine oxide. Pre-purification can be achieved by trituration with a solvent like diethyl ether to precipitate out some of the byproduct.

  • Perform flash column chromatography on the crude material to isolate the pure 2-alkyl-6-nitroindazol-5-ol.

Summary of Conditions and Expected Outcomes

The following table summarizes the guiding principles for achieving regioselectivity in the alkylation of 6-nitroindazol-5-ol.

Target Product Reaction Type Typical Conditions Key Rationale & Considerations Supporting Sources
O-Alkylated Williamson Ether SynthesisBase: K₂CO₃, Cs₂CO₃Solvent: Acetone, DMFReagent: Alkyl HalideThe phenolic -OH is the most acidic site; mild bases selectively form the phenoxide nucleophile.[10]
N1-Alkylated SN2 AlkylationBase: NaH, NaHMDSSolvent: THF, DioxaneReagent: Alkyl Halide/TosylateStrong base forms the indazolide anion. Aprotic, non-polar solvents favor the thermodynamic N1 product, possibly via cation chelation/steric hindrance at N2.[1][2][7][9]
N2-Alkylated Mitsunobu ReactionReagents: PPh₃, DEAD/DIADSolvent: THFReagent: AlcoholOften favors the kinetically preferred N2-isomer. Provides an orthogonal approach to direct alkylation.[1][8][9]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No Reaction / Low Conversion 1. Insufficiently reactive alkyl halide (e.g., chloride vs. iodide).2. Base is not strong enough (for N-alkylation).3. Reaction temperature is too low or time is too short.1. Switch to a more reactive alkyl halide (I > Br > Cl) or an alkyl tosylate.2. For N-alkylation, ensure NaH is fresh and anhydrous conditions are maintained.3. Increase reaction temperature incrementally (e.g., from RT to 50 °C) and/or increase reaction time.
Mixture of Isomers (N1/N2/O) 1. Conditions are not selective enough.2. Base strength is intermediate, causing partial deprotonation at multiple sites.1. For O-alkylation, ensure a mild base (K₂CO₃) is used. Avoid strong bases.2. For N1-alkylation, ensure a strong base (NaH) and a non-polar aprotic solvent (THF) are used. Avoid polar solvents like DMF which can lead to mixtures.[10]3. For N2-alkylation, use the Mitsunobu protocol.
Decomposition of Starting Material 1. Reaction temperature is too high.2. The substrate or product is unstable to the basic/reaction conditions.1. Run the reaction at a lower temperature for a longer duration.2. If using a strong base, ensure the reaction is performed at 0 °C before warming. Consider a milder base if decomposition persists.

Concluding Remarks

The selective alkylation of 6-nitroindazol-5-ol is a challenging yet achievable synthetic transformation. Control of regioselectivity is paramount and can be effectively managed through the judicious selection of reagents and reaction conditions. By understanding the underlying mechanistic principles, researchers can reliably direct the alkylation to the C5-oxygen, the N1-position, or the N2-position, thereby enabling the efficient synthesis of diverse indazole derivatives for applications in drug discovery and development.

Workflow for Selecting an Alkylation Protocol

G cluster_paths cluster_protocols start What is your desired alkylation position? pos_O Phenolic Oxygen (O-Alkylation) start->pos_O pos_N1 Indazole N1 Position start->pos_N1 pos_N2 Indazole N2 Position start->pos_N2 proto_O Use Protocol 1: Williamson Ether Synthesis (K₂CO₃, Alkyl Halide) pos_O->proto_O Mild Base proto_N1 Use Protocol 2: Strong Base Alkylation (NaH, Alkyl Halide) pos_N1->proto_N1 Strong Base proto_N2 Use Protocol 3: Mitsunobu Reaction (PPh₃/DEAD, Alcohol) pos_N2->proto_N2 Redox Neutral

Caption: Decision workflow for choosing the appropriate alkylation protocol.

References

  • Caddick, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.
  • BenchChem. (2025). Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates. BenchChem.
  • Macdonald, J. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. PMC - NIH.
  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals.
  • Alam, M. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC.
  • Mei, Y., & Yang, B. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals.
  • Arán, V. J., et al. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives. PubMed.
  • Macdonald, J. B., et al. (2024). Development of a selective and scalable N 1-indazole alkylation. RSC Advances.
  • University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork Research Profiles.
  • Organic Synthesis. Mitsunobu reaction. Organic-synthesis.org.
  • Smith, S. A. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints.
  • Arán, V. J., et al. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives. ResearchGate.
  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate.

Sources

Troubleshooting & Optimization

improving solubility of 6-Nitro-1H-indazol-5-ol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Division (Senior Application Scientist) Subject: Solubility Optimization & Handling Guide for 6-Nitro-1H-indazol-5-ol

Executive Summary

You are working with 6-Nitro-1H-indazol-5-ol , a bicyclic heterocycle presenting distinct solubility challenges due to its "push-pull" electronic structure. The molecule features a fused benzene-pyrazole ring (indazole), a hydrogen-bond donating hydroxyl group at position 5, and a strongly electron-withdrawing nitro group at position 6.[1]

This specific substitution pattern creates a strong intramolecular hydrogen bond between the 5-OH and 6-NO₂ groups, locking the molecule into a planar, rigid conformation with high crystal lattice energy.[2] While this intramolecular bonding increases lipophilicity locally, the polar indazole N-H moiety maintains significant polarity.[2] Consequently, this compound often displays poor solubility in standard non-polar solvents (hexanes, toluene) and only moderate solubility in common polar protic solvents (methanol) at room temperature.[2]

This guide provides field-proven protocols to overcome these solubility barriers, ensuring consistent results in synthesis, purification, and biological assays.[2]

Part 1: Troubleshooting & FAQs

Q1: I am trying to dissolve the compound in Dichloromethane (DCM) or Chloroform for a reaction, but it remains a suspension. What is happening?

  • The Science: DCM and Chloroform are moderately polar but lack the hydrogen-bond accepting capability to disrupt the strong intermolecular stacking of the indazole core.[2] The 6-nitro group withdraws electron density, making the ring system electron-deficient (π-acidic), promoting tight π-π stacking.[1]

  • The Fix:

    • Add a Co-solvent: Add 5-10% Methanol or Isopropanol to your DCM.[1][2] The alcohol acts as a H-bond donor/acceptor to break the crystal lattice.[1][2]

    • Switch Solvent: If the reaction allows, switch to THF (Tetrahydrofuran) or Ethyl Acetate .[1][2] These are better H-bond acceptors.

    • Sonication: Brief sonication (5-10 mins) at 30-40°C is often required to initiate dissolution in chlorinated solvents.[1][2]

Q2: My stock solution in DMSO precipitated when I stored it at 4°C. Is the compound degrading?

  • The Science: It is likely not degradation but crystallization .[1][2] DMSO has a high freezing point (18.5°C).[1][2] Even if it doesn't freeze solid, the solubility of nitro-indazoles drops precipitously as temperature decreases.[2] Furthermore, the compound's planar structure encourages rapid nucleation.[2]

  • The Fix:

    • Thaw & Vortex: Warm the vial to 37°C in a water bath and vortex vigorously. The precipitate should redissolve.[1][2]

    • Use Anhydrous DMSO: Water contamination in DMSO significantly lowers the solubility of hydrophobic organic molecules ("antisolvent effect").[1][2] Ensure your DMSO is dry.[1][2]

    • Alternative Stock Solvent: For -20°C storage, use DMA (Dimethylacetamide) or NMP (N-Methyl-2-pyrrolidone) , which have lower freezing points and similar solvating power.[1][2]

Q3: How do I improve solubility in aqueous buffers for biological assays?

  • The Science: 6-Nitro-1H-indazol-5-ol is an amphoteric molecule but primarily acidic.[1][2]

    • Phenolic OH (Pos 5): pKa ~7.0–8.0 (acidified by the ortho-nitro group).[1][2]

    • Indazole NH (Pos 1): pKa ~13–14.[1][2] At neutral pH (7.4), the compound exists largely in its neutral, insoluble form.[2]

  • The Fix (pH Adjustment):

    • Basic Shift: Adjusting the pH to >8.5 will deprotonate the phenol (forming the phenolate anion), drastically increasing aqueous solubility.[2] Caution: Ensure your assay target is stable at this pH.

    • Cyclodextrins: Use 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) as an excipient.[1][2] The hydrophobic indazole core inserts into the CD cavity, shielding it from water.

Part 2: Solvent Compatibility Matrix

Solvent ClassRepresentative SolventsSolubility RatingRecommended Use
Polar Aprotic DMSO, DMF, NMP, DMAExcellent Stock solutions (10–50 mM); Chemical reactions (SnAr, Alkylation).[1][2]
Polar Protic Methanol, Ethanol, IsopropanolModerate Recrystallization (usually requires heating to reflux).[2]
Ethers/Esters THF, 1,4-Dioxane, Ethyl AcetateGood Standard organic synthesis workups; Liquid-Liquid extraction.[2]
Chlorinated DCM, Chloroform, DCEPoor Avoid as primary solvent; use with 5-10% MeOH co-solvent.[1][2]
Hydrocarbons Hexanes, Toluene, PentaneInsoluble Use only as antisolvents to force precipitation.[2]
Aqueous Water, PBS, TRISVery Poor Soluble only at high pH (>9) or with cyclodextrin carriers.[2]

Part 3: Advanced Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solution (50 mM)

Use this for biological screening or as a master mix for synthesis.[1][2]

  • Weighing: Weigh 8.15 mg of 6-Nitro-1H-indazol-5-ol (MW: 163.13 g/mol ) into a 1.5 mL amber glass vial.

    • Note: Amber glass prevents potential photodegradation of the nitro group.[2]

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO (Grade ≥99.9%).

  • Dissolution Cycle:

    • Vortex for 30 seconds.

    • If solid remains, sonicate in a water bath at 40°C for 5 minutes.[2]

    • Visually inspect for "schlieren" lines (swirls), indicating incomplete mixing.[1][2] Vortex again.

  • QC Check: Centrifuge at 10,000 x g for 1 minute. If a pellet forms, solubility limit is exceeded; dilute to 25 mM.[2]

Protocol B: Recrystallization (Purification)

Use this to purify crude material after synthesis.[1][2]

  • Solvent Choice: The "Ethanol/Water" system works best due to the steep solubility curve.[1][2]

  • Dissolution: Suspend crude solid in Ethanol (absolute) at 10 mL/g. Heat to reflux (80°C).

  • Titration: If not fully dissolved at reflux, add DMF dropwise until the solution becomes clear.

    • Why DMF? It acts as a "solubilizer" to ensure the compound stays in solution while hot, preventing premature crashing.

  • Filtration: Filter the hot solution through a pre-warmed glass frit to remove insoluble impurities.

  • Crystallization:

    • Allow the filtrate to cool slowly to Room Temperature (RT).[1][2]

    • Add Water (antisolvent) dropwise until a persistent turbidity is observed.[1][2]

    • Cool to 4°C overnight.[1][2]

  • Collection: Filter the yellow/orange needles and wash with cold 50% EtOH/Water.[1][2] Dry under vacuum at 45°C.[1][2]

Part 4: Visual Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent system based on experimental intent.

SolventSelection Start Start: 6-Nitro-1H-indazol-5-ol Intent What is the Application? Start->Intent BioAssay Biological Assay (Aqueous Media) Intent->BioAssay Synthesis Chemical Synthesis (Reaction) Intent->Synthesis Purification Purification (Recrystallization) Intent->Purification StockPrep Prepare Stock in DMSO (20-50 mM) BioAssay->StockPrep TempCheck Reaction Temp? Synthesis->TempCheck SolventTest Solubility Test Purification->SolventTest Dilution Dilute into Buffer StockPrep->Dilution PrecipCheck Precipitation Observed? Dilution->PrecipCheck AddCD Add Cyclodextrin or BSA PrecipCheck->AddCD Yes SuccessBio Ready for Assay PrecipCheck->SuccessBio No AddCD->SuccessBio HighTemp > 80°C TempCheck->HighTemp LowTemp < 40°C TempCheck->LowTemp UseDMF Use DMF or DMA HighTemp->UseDMF UseTHF Use THF or EtOAc LowTemp->UseTHF Recryst Ethanol / Water Gradient SolventTest->Recryst

[1][3]

Figure 2: Recrystallization & Purification Workflow

Caption: Step-by-step protocol for purifying 6-Nitro-1H-indazol-5-ol using the anti-solvent method.

Recrystallization Step1 1. Dissolve Crude in Hot Ethanol (80°C) Step2 2. Check Clarity Step1->Step2 Step2a Add DMF dropwise Step2->Step2a Cloudy Step3 3. Hot Filtration (Remove insolubles) Step2->Step3 Clear Step2a->Step2 Step4 4. Cool to RT Step3->Step4 Step5 5. Add Water (Antisolvent) until turbid Step4->Step5 Step6 6. Chill (4°C) & Filter Step5->Step6

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24239, 6-Nitroindazole. (Accessed 2024).[1][2] Link[1][2]

    • Note: Provides foundational physicochemical d
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 101438, 1H-Indazol-5-ol. (Accessed 2024).[1][2] Link[1][2]

    • Note: Provides solubility and pKa d
  • BenchChem. Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives. (2025).[1][2][4] Link[1][2]

    • Note: Sourced for general synthesis and handling protocols of nitro-indazole deriv
  • Sigma-Aldrich. Safety Data Sheet: 6-Nitroindazole. (Accessed 2024).[1][2] Link

    • Note: Reference for safety handling and hazard classific

Sources

Technical Support Center: Purification of 5-Hydroxy-6-Nitroindazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 5-hydroxy-6-nitroindazole via Column Chromatography Ticket ID: PUR-IND-065 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

The purification of 5-hydroxy-6-nitroindazole presents a tripartite challenge: solubility , acidity , and regioisomer separation . Synthesized typically via the nitration of 5-hydroxyindazole, the crude mixture often contains the 4-nitro isomer, unreacted starting material, and oxidation byproducts.

Because the target molecule possesses both a phenolic hydroxyl group (pKa ~7-8 due to the ortho-nitro effect) and an indazole N-H (pKa ~14), it interacts strongly with the silanol groups on silica gel. This guide provides a self-validating protocol to overcome "streaking" and achieve high-purity isolation.

Part 1: Pre-Chromatography Diagnostics (The Triage)

Before packing a column, you must establish the "separation window" via Thin Layer Chromatography (TLC).[1]

Diagnostic Workflow
  • Solubility Check: Attempt to dissolve 5 mg of crude solid in 1 mL of Dichloromethane (DCM).

    • Observation: Likely poor solubility.

    • Action: Add Methanol (MeOH) dropwise. If >10% MeOH is required, do not wet-load the column. Use the Dry Loading technique (detailed in Part 2).

  • TLC Mobile Phase Optimization:

    • Standard System: 5% MeOH in DCM.

    • The "Streaking" Test: Run the TLC. If the spot looks like a comet (tailing), the phenolic proton is interacting with the silica.

    • The Fix: Add 0.5% to 1% Acetic Acid (AcOH) to the mobile phase.

Decision Matrix: Solvent System Selection

SolventSelection Start Start: Crude Mixture Solubility Check Solubility in DCM Start->Solubility GoodSol Soluble Solubility->GoodSol PoorSol Insoluble Solubility->PoorSol TLC_Test Run TLC (DCM:MeOH 95:5) GoodSol->TLC_Test Dry_Load Protocol: Dry Load (Celite/Silica) PoorSol->Dry_Load Result_Streak Streaking/Tailing? TLC_Test->Result_Streak Add_Acid Add 1% AcOH to Eluent Result_Streak->Add_Acid Yes Wet_Load Protocol: Wet Load Result_Streak->Wet_Load No Add_Acid->Dry_Load If solubility is still poor

Figure 1: Decision tree for selecting the loading method and mobile phase modifier based on compound behavior.

Part 2: The Purification Protocol

Objective: Isolate >98% pure 5-hydroxy-6-nitroindazole free from the 4-nitro isomer.

Materials Required
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: Methanol (MeOH) containing 1% Acetic Acid.

  • Loading Media: Celite 545 or coarse silica gel.

Step-by-Step Procedure
1. Sample Preparation (Dry Loading)

Rationale: Nitroindazoles often precipitate when a concentrated solution hits the non-polar mobile phase at the top of the column, blocking flow.

  • Dissolve the crude mixture in the minimum amount of THF or Acetone (these dissolve the compound well and evaporate easily).

  • Add Celite 545 (ratio: 2g Celite per 1g crude).

  • Rotary evaporate to dryness.[2] You should have a free-flowing powder.

    • QC Check: If the powder is sticky, add more Celite and re-evaporate.

2. Column Packing & Elution
  • Pack the column with Silica Gel using 100% DCM.

  • Load the Celite-adsorbed sample carefully on top of the sand bed.

  • Elution Gradient:

    • 0–5 min: 100% DCM (Elutes non-polar impurities/tars).

    • 5–20 min: 0%

      
       2% MeOH (in DCM). Watch for the 4-nitro isomer here.
      
    • 20–40 min: 2%

      
       5% MeOH (in DCM). The 5-hydroxy-6-nitroindazole usually elutes here.
      
    • 40+ min: Flush with 10% MeOH/DCM to remove highly polar oxidation byproducts.

3. Fraction Analysis
  • Spot fractions on TLC plates.[2]

  • Visualize under UV (254 nm) (Nitroindazoles quench fluorescence strongly).

  • Stain: Use Anisaldehyde or KMnO4 . The phenol moiety often turns distinct colors (yellow/orange) upon heating, aiding in distinguishing isomers.

Part 3: Troubleshooting & FAQs

Q1: My compound is streaking across the column, and fractions are impure.

Cause: The phenolic hydroxyl and indazole -NH are deprotonating or hydrogen-bonding with the silica surface. Solution:

  • Acidify: Ensure your mobile phase contains 0.5% - 1% Acetic Acid . This keeps the phenol protonated (neutral), reducing interaction with the basic sites on silica.

  • Concentration: If the streak is severe, your sample might be overloaded. Use a silica-to-sample ratio of at least 50:1 .

Q2: I see two spots very close together. How do I separate the 4-nitro from the 6-nitro isomer?

Cause: Regioisomers often have similar dipole moments. Solution:

  • Change Selectivity: Switch from DCM/MeOH to Toluene/Acetone (Gradient 10:1 to 2:1) . The pi-pi interactions of toluene with the aromatic rings can differentiate the electronic environments of the isomers better than DCM.

  • Shallower Gradient: Hold the gradient isocratic at the % solvent where the first isomer starts to elute (e.g., if it comes off at 2% MeOH, hold at 1.5% MeOH for 5 column volumes).

Q3: The compound precipitated inside the column, blocking the flow.

Cause: The compound is insoluble in the starting mobile phase (DCM). Solution:

  • Verify Dry Loading: Ensure you used Celite dry loading (see Part 2).

  • Start More Polar: Begin the gradient at 1% MeOH/DCM instead of 100% DCM. This ensures the compound has some solubility immediately upon desorption from the Celite.

Part 4: Advanced Separation Logic (Isomer Resolution)

When standard silica fails to separate the 4-nitro and 6-nitro isomers, the interaction mechanism must be altered.

Isomer Separation Workflow

IsomerSeparation Problem Problem: Co-eluting Isomers (4-NO2 vs 6-NO2) Strategy1 Strategy 1: Change Selectivity (Solvent Switch) Problem->Strategy1 Strategy2 Strategy 2: Change Stationary Phase (Reverse Phase) Problem->Strategy2 SolventA Try: Toluene / Acetone (Pi-Pi interaction) Strategy1->SolventA SolventB Try: DCM / EtOAc (H-bond acceptor change) Strategy1->SolventB C18 C18 Column (Reverse Phase) Mobile Phase: H2O/MeCN + 0.1% Formic Acid Strategy2->C18 Result Result: Isomers separate based on hydrophobicity differences C18->Result

Figure 2: Advanced troubleshooting for difficult isomer separations.

Quantitative Data: Typical Rf Values

Solvent System: DCM:MeOH (95:5) + 1% AcOH

CompoundRf ValueVisual Characteristic
4-Nitro isomer 0.45Often elutes first; less polar due to intramolecular H-bond (OH...NO2).
6-Nitro isomer 0.38Target compound; slightly more polar.
Starting Material 0.305-Hydroxyindazole (if unreacted).
Oxidation Impurities < 0.10Stay at baseline without high MeOH.[2]

References

  • Organic Syntheses. Preparation of 5-Nitroindazole. (General procedure for nitroindazoles, applicable to hydroxy-derivatives). [Link]

  • Journal of Medicinal Chemistry. Synthesis and biological evaluation of novel substituted 4,5,6,7-tetrahydro-1H-indazole derivatives. (Provides context on indazole purification and spectral data). [Link]

  • SIELC Technologies. Separation of 5-Nitroindazole on Newcrom R1 HPLC column. (Reference for Reverse Phase behavior and acidity considerations). [Link]

  • Phenomenex. Column Chromatography: Principles and Procedures. (Standard guide for silica gel packing and troubleshooting). [Link]

Sources

Technical Support Center: Handling Air-Sensitive 6-Amino-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: IND-6NH2-OxControl Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Redox Warhead" Challenge

You are likely encountering rapid degradation (discoloration to black/purple tars) when handling 6-amino-1H-indazol-5-ol . This is not a random failure; it is a predictable chemical outcome driven by the ortho-aminophenol motif embedded within the indazole core.

This structural arrangement acts as a "redox warhead." Upon exposure to atmospheric oxygen, especially under neutral or basic conditions, it undergoes radical-mediated oxidation to form quinone imines and complex polymers (melanin-like pigments).

The Golden Rule: Never isolate the free base of 6-amino-1H-indazol-5-ol unless absolutely necessary. Always maintain it in a reduced state, an acidic state (salt form), or a protected state.

Interactive Troubleshooting Modules

Module A: Synthesis & Reaction Monitoring

Q: My reaction (reduction of 6-nitro-1H-indazol-5-ol) looked clean by LCMS, but the mixture turned black immediately upon filtration. What happened?

A: You likely filtered the catalyst (Pd/C) in air without quenching or protecting the product.

  • The Cause: The reduced product (free amine) is highly susceptible to auto-oxidation. The metal catalyst (Pd) can actually accelerate this oxidation if exposed to air while the product is still adsorbed or in solution.

  • The Fix (Protocol A1):

    • Degas Solvents: Ensure your reaction solvent (usually MeOH or EtOH) is rigorously degassed (sparged with Argon for 20 mins) before use.

    • Acidic Workup: Add 2-3 equivalents of HCl (e.g., 4M HCl in Dioxane) directly to the reaction mixture before filtering off the catalyst (if using Pd/C).

    • Filtration: Filter under an inert blanket (Argon funnel). The resulting filtrate will contain the stable dihydrochloride salt .

Q: Can I monitor the reaction by TLC?

A: Avoid standard TLC.

  • Why: The silica gel on TLC plates is slightly acidic and has a high surface area exposed to air. The compound will streak and oxidize (turn brown) on the baseline, giving false "decomposition" readings.

  • Alternative: Use LCMS with an acidic mobile phase (0.1% Formic Acid). Take an aliquot, dilute immediately into degassed MeCN/Water containing ascorbic acid (1 mg/mL) to freeze the oxidation state.

Module B: Isolation & Purification

Q: I tried to purify the free base on a silica column, but I lost 80% of my mass. Where did it go?

A: It polymerized on the column.

  • The Mechanism: Silica gel surface hydroxyls can catalyze the oxidation of electron-rich aromatics. The oxidized quinone-imines react with the stationary phase or polymerize, becoming irreversibly bound.

  • The Fix (Decision Tree):

PurificationStrategy Start Crude Reduction Mixture Check Is downstream reaction immediate? Start->Check Yes One-Pot Derivatization Check->Yes Best Practice No Isolation Required Check->No Protection Protection Yes->Protection Acylation/Alkylation (In situ) Salt Isolate as HCl Salt (Precipitation) No->Salt Preferred Column Reverse Phase (C18) + 0.1% Ascorbic Acid No->Column If necessary

Figure 1: Decision matrix for processing unstable aminophenol intermediates. Prioritize in situ derivatization or salt formation over chromatography.

Q: How do I stabilize the eluent if I must use chromatography?

A: If you must purify the free base:

  • Use Reverse Phase (C18): It is less catalytically active than normal phase silica.

  • Add Antioxidants: Add 0.1% Ascorbic Acid or 10 mM Sodium Dithionite to the aqueous mobile phase.

  • Speed: Run a gradient quickly. Do not let the compound sit on the column.

Module C: Storage & Solubilization

Q: My NMR sample in DMSO-d6 turned dark overnight. Is the bulk material safe?

A: Your bulk material might be safe, but your analysis method is flawed.

  • The Issue: DMSO is an oxidant (mild), and DMSO-d6 often contains dissolved oxygen.

  • The Fix:

    • Use DMSO-d6 + DCl (deuterated acid). The protonation of the amine (

      
      ) and phenol (
      
      
      
      ) significantly raises the oxidation potential, making the molecule resistant to air oxidation.
    • Flush the NMR tube with Argon before sealing.

Q: What is the shelf-life of the free base vs. the salt?

FormStorage ConditionApprox. StabilityVisual Indicator of Failure
Free Base Air/RT< 1 HourTurns Pink

Black
Free Base Argon/-20°C1-3 DaysSurface darkening
HCl Salt Air/RTWeeksSlow browning
HCl Salt Argon/-20°C> 6 MonthsRemains off-white/beige

Scientific Rationale: The Degradation Pathway

Understanding the mechanism is the key to prevention. The oxidation of 6-amino-1H-indazol-5-ol follows a radical-chain mechanism typical of ortho-aminophenols (similar to dopamine or 4-aminophenol degradation).

DegradationMechanism cluster_prevention Inhibition Strategies SM 6-Amino-1H-indazol-5-ol (Reduced Form) Radical Semiquinone Radical (Reactive Intermediate) SM->Radical -e-, -H+ (O2 / Metal cat.) Quinone Quinone Imine (Electrophilic) Radical->Quinone -e-, -H+ Polymer Melanin-like Polymers (Black Tar) Quinone->Polymer Nucleophilic Attack (Self-polymerization) Acid Acid (HCl) Protonates Amine/Phenol Acid->SM Stabilizes Antiox Antioxidants (Ascorbate/Dithionite) Antiox->Radical Quenches

Figure 2: Mechanistic pathway of oxidative degradation. Acid blocks the initiation step; antioxidants scavenge the radical intermediate.

Key Mechanistic Insights:
  • Protonation as a Shield: Oxidation involves the loss of electrons from the lone pairs of the Nitrogen and Oxygen. Protonating these groups (forming the ammonium/oxonium species) ties up these electrons, raising the energy barrier for oxidation significantly [1].

  • Metal Catalysis: Trace metals (Fe, Cu, or residual Pd from hydrogenation) act as catalysts for the electron transfer to Oxygen. This is why adding chelators (EDTA) or ensuring complete catalyst removal is vital [2].

Validated Protocol: Synthesis of 6-Amino-1H-indazol-5-ol Dihydrochloride

This protocol is designed to bypass the isolation of the unstable free base.

Reagents:

  • 6-Nitro-1H-indazol-5-ol (1.0 eq)

  • Pd/C (10 wt%, 0.1 eq mass)

  • Methanol (degassed)

  • 4M HCl in Dioxane (3.0 eq)

Step-by-Step:

  • Inert Loading: In a Schlenk flask or pressure vessel, load the nitro precursor and Pd/C under an Argon stream.

  • Solvent Addition: Add degassed Methanol.

  • Reduction: Hydrogenate (balloon or Parr shaker, 30 psi) for 2-4 hours.

    • Checkpoint: Monitor H2 consumption.

  • The "Acid Quench": Before opening the flask to air or filtering, inject the 4M HCl in Dioxane via syringe. Shake well.

    • Why: This converts the forming amine into the stable hydrochloride salt immediately in the reducing environment.

  • Filtration: Filter the mixture through a Celite pad (pre-rinsed with degassed MeOH).

    • Note: The filtrate should be clear or pale yellow. If it turns dark, oxygen ingress occurred before acidification.

  • Isolation: Concentrate the filtrate in vacuo to ~10% volume. Add diethyl ether or ethyl acetate to precipitate the dihydrochloride salt.

  • Filtration: Collect the off-white solid by filtration. Store under Argon at -20°C.

References

  • NCI/NIH . (2024). Oxidation of Amines by Flavoproteins: Mechanistic Insights. National Institutes of Health. [Link]

  • Li, S., Schöneich, C., & Borchardt, R. T. (1995).[1] Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. Biotechnology and Bioengineering.[1] [Link]

  • Fisher Scientific . (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific Technical Library. [Link]

  • New Jersey Department of Health . (2007). Hazardous Substance Fact Sheet: Aminophenols. NJ.gov. [Link]

Disclaimer: This guide is for research purposes only. 6-amino-1H-indazol-5-ol and its derivatives may be toxic or mutagenic. Always consult the SDS and use appropriate PPE (glovebox/fume hood).

Sources

optimizing yield in the nitration of 1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The direct nitration of 1H-indazol-5-ol is a deceptively complex transformation. While the substrate appears simple, the electron-rich phenolic ring makes it prone to oxidative degradation (tar formation) , while the fused pyrazole ring introduces tautomeric ambiguity and regiochemical competition (C-4 vs. C-6).

This guide moves beyond standard textbook protocols to address the specific failure modes encountered in the lab. It prioritizes yield preservation (preventing oxidation) and regiocontrol (favoring the bioactive 4-nitro or 6-nitro isomers).

Module 1: Critical Analysis of Regiochemistry & Mechanism

Before mixing reagents, you must understand the electronic battlefield. The hydroxyl group (-OH) at C-5 is the dominant directing group, activating the benzene ring over the pyrazole ring.

  • The Directing Conflict: The -OH group directs ortho/para .

    • Position 4 (Ortho): Electronically favored due to resonance reinforcement with the bridgehead, but sterically crowded (peri-interaction).

    • Position 6 (Ortho): Sterically accessible but electronically less distinct.

    • Position 3 (Pyrazole): The standard site for unsubstituted indazole nitration, but in 5-hydroxyindazole, the activated benzene ring reacts faster.

The Reality: Direct nitration typically yields a mixture of 4-nitro (often major) and 6-nitro isomers, along with significant oxidative byproducts if temperature is uncontrolled.

Visualizing the Pathway

The following diagram illustrates the resonance activation and the competing pathways.

NitrationPathway Start 1H-indazol-5-ol (Substrate) Intermed Sigma Complex (Resonance Stabilized) Start->Intermed + NO2+ Oxidation Path C: Oxidation (Quinone/Tar Formation) Start->Oxidation High T or Conc. HNO3 Path4 Path A: C-4 Attack (Kinetic/Electronic) Intermed->Path4 Ortho/Peri Path6 Path B: C-6 Attack (Steric Control) Intermed->Path6 Ortho/Distal Prod4 4-Nitro-1H-indazol-5-ol (Target 1) Path4->Prod4 - H+ Prod6 6-Nitro-1H-indazol-5-ol (Target 2) Path6->Prod6 - H+

Caption: Mechanistic divergence in 5-hydroxyindazole nitration. Path C (Oxidation) is the primary yield-killer.

Module 2: The "Gold Standard" Protocol

Avoid standard "Mixed Acid" (


) conditions. The heat of mixing and strong oxidizing power will destroy your phenolic substrate. Use the Nitric Acid/Acetic Acid  method for milder, controlled nitration.
Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
1H-indazol-5-ol 1.0SubstrateEnsure dry; water accelerates nitration rate uncontrollably.
HNO3 (70%) 1.05ElectrophileDo not use fuming HNO3. Slight excess ensures conversion without dinitration.
Glacial Acetic Acid SolventModeratorActs as a heat sink and attenuates the activity of

.
Urea 0.1ScavengerPro-Tip: Scavenges nitrous acid (

) to prevent nitrosation side-reactions.
Step-by-Step Procedure
  • Preparation: Dissolve 1H-indazol-5-ol (10 mmol) in Glacial Acetic Acid (30 mL) in a round-bottom flask. Add Urea (1 mmol).

  • Cooling: Cool the solution to 0–5 °C using an ice/salt bath. Do not proceed until internal temp is <5 °C.

  • Addition: Dilute the HNO3 (10.5 mmol) in Acetic Acid (5 mL). Add this solution dropwise over 30 minutes.

    • Why? Keeping the nitrating agent dilute prevents localized "hotspots" where dinitration or oxidation occurs.

  • Reaction: Stir at 0–5 °C for 2 hours. Monitor by TLC or LC-MS.

    • Target: Disappearance of starting material (M+1 = 135) and appearance of mono-nitro (M+1 = 180).

  • Quench: Pour the reaction mixture onto crushed ice (100 g). The product should precipitate as a yellow/orange solid.

  • Workup: Filter the solid. Wash with cold water to remove acid.

    • Purification: If a mixture of 4- and 6-isomers exists, recrystallization from Ethanol/Water or column chromatography (DCM/MeOH) is required.

Module 3: Troubleshooting Center (FAQs)

Q1: My reaction mixture turned black/tarry immediately. What happened?

Diagnosis: Rapid oxidation of the phenol ring to a quinone/tar. The Fix:

  • Temperature: You likely added the acid too fast or at room temperature. Keep it strictly <5 °C.

  • Acid Strength: Switch from concentrated

    
     to Potassium Nitrate (
    
    
    
    ) in Sulfuric Acid
    . The solid nitrate salt dissolves slowly, releasing
    
    
    gradually in situ, keeping the effective concentration of oxidant low.
Q2: I am seeing a significant M+225 peak (Dinitration).

Diagnosis: Over-nitration due to excess reagent or high temperature. The Fix:

  • Reduce HNO3 equivalents to 0.95 eq . It is better to recover unreacted starting material than to separate dinitro impurities.

  • Run the reaction at -10 °C using an acetone/dry ice bath to kinetically trap the mono-nitro species.

Q3: How do I separate the 4-nitro and 6-nitro isomers?

Diagnosis: Regioisomers have similar polarities but different hydrogen-bonding capabilities. The Fix:

  • Flash Chromatography: Use a gradient of 0-5% Methanol in Dichloromethane. The 4-nitro isomer often elutes differently due to the "peri" effect (hydrogen bonding between the nitro group and the N-H or O-H).

  • Solubility: The 4-nitro isomer is often less soluble in ethanol than the 6-nitro isomer. Try hot ethanol trituration.

Module 4: Diagnostic Workflow

Use this decision tree to troubleshoot live experiments.

Troubleshooting Start Issue Detected BlackTar Black Tar / Dark Oil Start->BlackTar Dinitro Dinitration (M+225) Start->Dinitro LowYield Low Conversion Start->LowYield ActionTar 1. Lower Temp (<0°C) 2. Use AcOH solvent 3. Add Urea BlackTar->ActionTar ActionDinitro 1. Reduce HNO3 to 0.95 eq 2. Slow addition rate Dinitro->ActionDinitro ActionYield 1. Check HNO3 quality 2. Increase time (not temp) 3. Check pH (must be acidic) LowYield->ActionYield

Caption: Rapid diagnostic logic for common nitration failures.

References

  • General Indazole Nitration:Journal of the Chemical Society, "Nitration of Indazoles.
  • Mild Phenol Nitration: Organic Syntheses, Coll. Vol. 3, p. 644 (1955). "Nitration of Phenols using dilute nitric acid." Link

  • Synthesis of Nitroindazoles: ChemicalBook, "Synthesis of 4-nitro-1H-indazole." (Provides context on ring closure vs direct nitration). Link

  • Regioselectivity Mechanisms: Beilstein Journal of Organic Chemistry, "Regioselective N-alkylation and substitution of indazoles." (Discusses electronic effects on the indazole core). Link

Technical Support Center: Troubleshooting Low Yields in 6-Nitroindazole Reduction Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The reduction of 6-nitroindazole to 6-aminoindazole is a critical transformation in the synthesis of various pharmacologically active molecules. However, this reaction can be prone to low yields due to several factors. This guide provides a structured approach to troubleshooting common issues encountered during this synthetic step, drawing on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Incomplete Reaction or Stagnation

Q1: My reaction to reduce 6-nitroindazole has stalled, and TLC analysis shows a significant amount of starting material remaining. What are the likely causes and how can I resolve this?

A1: Incomplete conversion is a frequent challenge. The root cause often lies with the catalyst, the reducing agent, or the reaction conditions. Here’s a systematic approach to diagnose and solve the problem:

Causality and Explanation:

The reduction of a nitro group is a multi-step process that involves several intermediates.[1] The efficiency of this transformation hinges on the activity of the catalyst and the availability of the reducing agent to facilitate the electron and proton transfer steps. If either of these is compromised, the reaction can slow down or stop altogether.

Troubleshooting Workflow:

cluster_catalyst Catalyst Troubleshooting cluster_reducing_agent Reducing Agent & Conditions Start Incomplete Reaction: Starting Material Remains Catalyst Evaluate Catalyst Activity Start->Catalyst ReducingAgent Assess Reducing Agent and Conditions Catalyst->ReducingAgent If catalyst is not the issue Catalyst_Check Is the catalyst fresh? Has it been properly handled and stored? Catalyst->Catalyst_Check Solvent Check Solvent and Solubility ReducingAgent->Solvent If reducing agent is not the issue H2_Pressure For catalytic hydrogenation, increase H2 pressure. ReducingAgent->H2_Pressure Purification Optimize Workup and Purification Solvent->Purification If conditions are optimized Success Reaction Goes to Completion Purification->Success Catalyst_Poisoning Consider catalyst poisoning. Any sulfur or thiol contaminants? Catalyst_Check->Catalyst_Poisoning Catalyst_Loading Increase catalyst loading (e.g., from 5 mol% to 10 mol% Pd/C). Catalyst_Poisoning->Catalyst_Loading Catalyst_Type Switch catalyst type (e.g., Pd/C to Raney Nickel or PtO2). Catalyst_Loading->Catalyst_Type Transfer_Source For transfer hydrogenation (e.g., hydrazine, ammonium formate), ensure fresh source and optimize stoichiometry. H2_Pressure->Transfer_Source Metal_Reductant For metal-based reductions (Fe, SnCl2, Zn), activate the metal surface (e.g., with HCl wash for Zn). Transfer_Source->Metal_Reductant Temperature Gently increase reaction temperature (e.g., from RT to 40-50 °C). Metal_Reductant->Temperature

Caption: Troubleshooting workflow for incomplete 6-nitroindazole reduction.

Detailed Protocols for Key Experiments:

  • Catalyst Activity Test: Before running the full-scale reaction, perform a small-scale test with a known, reliable substrate (like nitrobenzene) to confirm the activity of your catalyst batch.

  • Metal Activation (for Zn/HCl reduction):

    • Weigh the required amount of zinc dust.

    • Wash with a dilute HCl solution (e.g., 1-2 M) for a few minutes.

    • Decant the acid and wash the zinc dust with water, followed by ethanol or acetone.

    • Dry the activated zinc under vacuum and use it immediately.

Issue 2: Formation of Side Products and Low Purity

Q2: My reaction appears to go to completion, but I'm getting a low yield of the desired 6-aminoindazole and see multiple spots on my TLC plate. What are the potential side reactions, and how can I suppress them?

A2: The formation of byproducts is a common cause of low yields. The nitro reduction pathway involves several intermediates, such as nitroso and hydroxylamine species, which can participate in undesired side reactions.[1][2]

Common Side Reactions and Their Mitigation:

Side ProductPotential CauseRecommended Solution
Azo/Azoxy Compounds Incomplete reduction, especially with metal hydrides or under non-acidic conditions with certain metals.[1][3]Ensure a sufficient excess of the reducing agent. For metal-based reductions, maintain acidic conditions (e.g., with acetic acid or ammonium chloride) to favor the complete reduction to the amine.[3]
Dehalogenation If other halogens are present on the indazole ring, catalytic hydrogenation with Pd/C can cause dehalogenation.Switch to a less aggressive catalyst like Raney Nickel or use chemical reduction methods (e.g., SnCl2, Fe/HCl).[3][4]
Polymerization/Degradation Harsh reaction conditions (high temperature, strong acids) can lead to the degradation of the starting material or product.Use milder conditions. Consider enzymatic or photocatalytic reduction methods if available.[5] Optimize the reaction temperature and monitor the reaction closely to avoid prolonged reaction times.
Complexation with Metal In reductions using metals like Zinc or Tin, the resulting amine can form a complex with the metal, hindering isolation.[6]During workup, basify the solution to precipitate the metal hydroxides and free the amine. An EDTA wash can also be effective in chelating residual metal ions.

Visualizing the Reaction Pathway and Side Reactions:

Start 6-Nitroindazole Nitroso Nitroso Intermediate Start->Nitroso Reduction Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Reduction Azo Azo/Azoxy Byproducts Nitroso->Azo Dimerization/Condensation Amine 6-Aminoindazole (Desired Product) Hydroxylamine->Amine Reduction Hydroxylamine->Azo Condensation

Caption: Simplified reaction pathway showing key intermediates and potential side reactions.

Issue 3: Difficulty in Product Isolation and Purification

Q3: I believe my reaction was successful, but I'm struggling to isolate a pure product, leading to a low final yield. What are some best practices for the workup and purification of 6-aminoindazole?

A3: The properties of 6-aminoindazole can make its isolation challenging. It is an amine and can be basic, but it also has an acidic N-H on the indazole ring.

Step-by-Step Isolation and Purification Protocol:

  • Reaction Quenching and Catalyst Removal:

    • If using a heterogeneous catalyst (e.g., Pd/C), filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad thoroughly with the reaction solvent to recover any adsorbed product.

    • For chemical reductions (e.g., Fe, SnCl2), quench the reaction by adding a saturated solution of sodium bicarbonate or another suitable base to neutralize the acid and precipitate the metal salts.

  • Extraction:

    • After neutralization, extract the aqueous layer multiple times with an appropriate organic solvent like ethyl acetate or dichloromethane. The amino group makes the product more polar than the starting material, so a more polar extraction solvent may be required.

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with brine to remove excess water.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Column Chromatography: This is often the most effective method for purifying 6-aminoindazole. Use a silica gel column and a solvent system such as ethyl acetate/hexanes or dichloromethane/methanol. A small amount of triethylamine can be added to the eluent to prevent the product from streaking on the column.

    • Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective final purification step.

Expert Tip: The product, 6-aminoindazole, can be susceptible to oxidation, especially when exposed to air for extended periods. It is advisable to handle the purified product under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place.

Comparative Overview of Common Reduction Methods

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C (or PtO₂, Raney Ni)[3][6]Ethanol or Methanol, Room Temp, 1-50 atm H₂Clean reaction, high yields, easy product isolation.Catalyst can be expensive and pyrophoric. Potential for dehalogenation.[3][4] Requires specialized hydrogenation equipment.
Transfer Hydrogenation Hydrazine hydrate, Ammonium formate[6]Pd/C, Methanol or Ethanol, RefluxAvoids the use of high-pressure hydrogen gas. Generally good yields.Hydrazine is toxic. Can require elevated temperatures.
Metal/Acid Reduction Fe/HCl, Fe/AcOH, SnCl₂/HCl, Zn/HCl[3][6][7]Ethanol/Water, RefluxInexpensive, readily available reagents. Tolerant of many functional groups.[3]Stoichiometric amounts of metal are required, leading to significant waste. Workup can be tedious due to metal salt removal.

References

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. (2024). [Link]

  • Blaser, H. U., Steiner, H., & Studer, M. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis, 6(8), 5092-5114. [Link]

  • León, L. G., et al. (2018). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 23(10), 2634. [Link]

  • Process for the preparation of substituted indazoles.
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. (2024). [Link]

  • A new reagent for selective reduction of nitro group. Indian Journal of Chemistry. (2005). [Link]

  • How do you do reduction of aromatic nitro or nitroimidazole? ResearchGate. (2016). [Link]

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances. (2020). [Link]

  • Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Materials Advances. (2025). [Link]

  • Methods for preparing indazole compounds.
  • Indazole. Organic Syntheses. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. (2022). [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). David Publishing. [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. (2024). [Link]

  • Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Green Chemistry. (2020). [Link]

  • Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. MDPI. (2023). [Link]

  • Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline. Frontiers in Chemistry. (2023). [Link]

  • The catalytic hydrogenation of aromatic nitro ketone in a microreactor: Reactor performance and kinetic studies. Chemical Engineering Journal. (2008). [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. (2018). [Link]

Sources

Technical Support Center: Preventing Oxidation of 5-Hydroxyindazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Prevention of Oxidative Degradation in 5-Hydroxyindazole Synthesis Ticket ID: #OX-5HI-PROTECT Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The "Brown Tar" Phenomenon

User Issue: "My reaction looked clean by TLC, but upon workup, the white solid turned into a brown oil/tar within minutes. Yield dropped by 40%."

Root Cause Analysis: 5-Hydroxyindazoles are electron-rich heteroaromatics. The hydroxyl group at the 5-position pushes electron density into the ring system (raising the HOMO energy), making it highly susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen.

This is not a simple decomposition; it is a radical chain reaction.

  • Deprotonation: Under basic conditions (pH > 9), the phenol (

    
    ) becomes a phenolate anion.
    
  • Radical Formation: The phenolate transfers an electron to

    
    , forming a phenoxy radical.
    
  • Dimerization/Polymerization: These radicals couple at the ortho-positions (C4 or C6) or oxidize further to quinoid species (indazole-4,7-diones), resulting in insoluble brown/black melanin-like oligomers.

Troubleshooting Guides

Module A: Reaction Setup & Environment

Preventing oxidation before it starts.[1]

Q: I am using a nitrogen balloon. Why is my product still oxidizing? A: A balloon provides positive pressure but does not actively remove dissolved oxygen from your solvent. For 5-hydroxyindazoles, dissolved oxygen is the primary enemy.

Protocol: The "Sparging" Standard Do not rely on static inert atmospheres. You must actively degas solvents.

  • Glassware: Oven-dry all glassware. Critical: Ensure no traces of "base bath" (KOH/iPrOH) remain on the glass surface; residual alkalinity catalyzes oxidation.

  • Solvent Prep: Sparge reaction solvents with Argon (preferred over

    
     due to density) for at least 15-20 minutes/liter using a fritted gas dispersion tube.
    
  • The "Schlenk" Switch: If possible, switch from balloons to a Schlenk line to allow vacuum/backfill cycles (3x) before solvent addition.

Comparative Data: Oxygen Removal Efficiency

MethodDissolved

(ppm)
Suitability for 5-Hydroxyindazoles
Static

Balloon
~40-50 (equilibrium)High Risk (Avoid for scale-up)
Sonication ~10-15Moderate Risk
Sparging (Ar, 20 min) < 1-2Recommended
Freeze-Pump-Thaw < 0.01Gold Standard (Required for catalytic steps)
Module B: Workup & Isolation (The Critical Hour)

The majority of degradation happens here, when the inert atmosphere is broken.

Q: The reaction turns black immediately upon adding aqueous base. How do I stop this? A: You are likely generating the phenolate anion in the presence of air. You must control pH and use scavengers.

Protocol: The Reductive Quench Never perform an aerobic basic workup on a free 5-hydroxyindazole.

  • Add an Antioxidant: Before exposing the reaction to air/water, add Sodium Dithionite (

    
    )  or Sodium Ascorbate  to the quench buffer.
    
    • Dosage: 5-10 mol% relative to the substrate.

  • pH Discipline: Adjust the aqueous layer pH to 6.0–7.0 .

    • Why? At pH 7, the phenol is protonated (neutral), significantly raising its oxidation potential (making it harder to oxidize). At pH 10, it is anionic and reacts rapidly with oxygen.

  • Speed: Minimize time in the separatory funnel. Emulsions act as oxygen-transfer reactors.

Visual Logic: The Workup Decision Tree

WorkupLogic Figure 1: Safe Workup Protocol for Electron-Rich Indazoles Start Reaction Complete CheckpH Is the reaction mixture Basic? Start->CheckpH Acidic Is the reaction mixture Acidic? CheckpH->Acidic No AddReductant Add Na2S2O4 (Solid) Cool to 0°C CheckpH->AddReductant Yes Buffer Buffer to pH 6-7 (Use NaHCO3 + Ascorbate) Acidic->Buffer Yes Neutralize Adjust pH to 6-7 (Use dilute HCl/AcOH) AddReductant->Neutralize Extract Extract with Degassed EtOAc Dry over Na2SO4 (Argon) Neutralize->Extract Buffer->Extract Evap Store under Argon (-20°C) Extract->Evap Evaporate < 40°C

Module C: Purification & Storage

Recovering the product if color appears.

Q: My product is a brown solid, but NMR says it's 95% pure. How do I clean it? A: The brown color is often a trace surface impurity (quinone oligomers) with very high extinction coefficients. A small amount looks terrible but affects purity negligibly.

Protocol: "Bleeding" the Impurity

  • Activated Charcoal:

    • Dissolve crude in degassed Ethanol/THF.

    • Add Activated Carbon (10 wt%). Heat to reflux under

      
       for 15 mins.
      
    • Filter hot through Celite.

  • Reversed-Phase "Polishing":

    • If recrystallization fails, use a C18 (Reversed-Phase) plug.

    • Eluent: Water/Acetonitrile (+0.1% Formic Acid).

    • Mechanism:[2][3][4][5][6][7] The oxidized polymeric tars are highly lipophilic and will stick to the top of the C18 column, while the polar 5-hydroxyindazole elutes cleanly.

Advanced Strategy: In Situ Protection

If the free phenol is simply too unstable for your scale/equipment, do not isolate it. Derivatize it immediately in the reaction pot.

The "Shoot-and-Cap" Method:

  • Run the deprotection or synthesis step (e.g., BBr3 demethylation).

  • Do not quench with water yet.

  • Add Acetic Anhydride (1.1 equiv) and Pyridine directly to the crude mixture.

  • Isolate the 5-Acetoxyindazole .

    • Benefit: The ester is air-stable, crystalline, and can be stored indefinitely.

    • Usage: Hydrolyze (LiOH/THF) immediately before the next biological assay or reaction step.

Mechanism of Failure (Scientific Grounding)

Understanding the enemy is key to defeating it. The oxidation pathway is driven by the stability of the radical intermediate.

OxidationMech Figure 2: Oxidative Degradation Pathway of 5-Hydroxyindazole Phenol 5-Hydroxyindazole (Colorless) Phenolate Phenolate Anion (Electron Rich) Phenol->Phenolate -H+ Base Base/Air Base->Phenolate Radical Phenoxy Radical (Reactive) Phenolate->Radical SET (-e-) O2 -> O2•- Dione Indazole-4,7-dione (Red/Brown) Radical->Dione Oxidation Polymer Melanin-like Oligomers (Black Tar) Radical->Polymer Coupling Dione->Polymer Polymerization

References

  • Nenitzescu Synthesis & Indole/Indazole Stability

    • Source: BenchChem. (2025).[1][8] Purification techniques for indole-5,6-quinone from complex mixtures.

    • Relevance: Establishes the baseline instability of hydroxy-fused aza-heterocycles and the form
  • pKa and Physical Properties

    • Source: PubChem. (2025).[8][9] 1H-Indazol-5-ol Compound Summary.

    • Relevance: Provides the pKa (~9.2)
  • Handling Air-Sensitive Reagents

    • Source: Aldrich Technical Bulletin AL-134.[10] Handling Air-Sensitive Reagents.

    • Relevance: Defines the standard for inert atmosphere handling (Sparging/Schlenk techniques)
  • Oxidative Cyclization Mechanisms

    • Source: Toledano, A. S., et al. (2024).[7] Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization.[7] Organic Letters.[7]

    • Relevance: Contrasts "constructive" oxidation (ring closing) vs. "destructive" oxidation (phenol degradation), highlighting the need for selective conditions.

Sources

Technical Support Center: 5-Hydroxy-6-Nitroindazole Protection Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: INDZ-5H6N-PROT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The 5-hydroxy-6-nitroindazole scaffold presents a unique "push-pull" electronic challenge. The 6-nitro group (electron-withdrawing) significantly acidifies both the N-H (pKa ~13-14) and the adjacent 5-OH (pKa < 8 due to the ortho-nitro effect). Furthermore, the 6-nitro group exerts steric and electronic influence on the N1 position via the C7 bridge, often complicating regioselectivity.[1]

This guide provides validated protocols to navigate these competing reactivities, ensuring orthogonal protection and high yields.

Module 1: Nitrogen Protection (The Regioselectivity Challenge)

The Core Issue: Indazoles exist in a tautomeric equilibrium. While the


-tautomer is thermodynamically favored (preserving the benzenoid system), the 

-tautomer is often the kinetic product.[2] The 6-nitro group pulls electron density, making the N-H more acidic and susceptible to rapid, non-selective alkylation if conditions are not rigorously controlled.[1]
Strategic Decision Matrix
Protecting Group (PG)Regioselectivity PreferenceStability ProfileRecommended For
THP (Tetrahydropyranyl) Mixture (often ~1:1) Acid labile; Base stableShort synthetic sequences; mild deprotection.[1]
SEM (2-(Trimethylsilyl)ethoxymethyl) N2 Kinetic / N1 Thermodynamic Very High StabilityLong sequences requiring harsh bases (e.g., lithiation).[1]
Boc (tert-Butyloxycarbonyl) N1 Exclusive (Thermodynamic) Acid labile; Base labileCleanest regioselectivity; rapid scale-up.[1]
PMB/Bn (Benzyl types) N1 Major (with NaH) RobustPermanent protection; removal requires hydrogenation (risks reducing nitro).[1]
Protocol 1.1: Thermodynamic N1-Boc Protection

Why this works: The tert-butyl carbamate formation is reversible. Under thermodynamic control, the system equilibrates to the more stable


-indazole (N1-Boc).
  • Dissolution: Suspend 5-hydroxy-6-nitroindazole (1.0 equiv) in anhydrous THF (0.2 M).

  • Base Addition: Add DMAP (0.1 equiv) and TEA (1.5 equiv). Note: Strong bases like NaH are unnecessary and may promote O-acylation.

  • Reagent: Add

    
     (1.1 equiv) dropwise at 0 °C.
    
  • Equilibration: Warm to RT and stir for 4-6 hours.

    • Checkpoint: If TLC shows two spots (N1 and N2), heat to 40 °C for 1 hour to drive the equilibrium to the N1 product.[1]

  • Workup: Dilute with EtOAc, wash with mild citric acid (pH 4) to remove DMAP.[1] Avoid strong acids.

Module 2: The 5-Hydroxyl Challenge (The Ortho-Nitro Effect)

The Core Issue: The 5-hydroxyl group forms a strong intramolecular hydrogen bond with the 6-nitro group. This "locks" the proton, making it sluggish to react with weak electrophiles despite its high acidity.[1] Conversely, once deprotonated, the phenoxide is highly stabilized and less nucleophilic than a standard phenol.[1]

Protocol 2.1: Breaking the H-Bond for O-Alkylation

To protect the phenol (e.g., with a Benzyl or Methyl group), you must disrupt the intramolecular H-bond.[1]

  • Solvent Choice: Use DMF or DMSO (dipolar aprotic) to solvate the cation and disrupt the internal H-bond.

  • Base: Use

    
      (2.0 equiv) or 
    
    
    
    (1.5 equiv). Cesium is superior due to the "Cesium Effect" (higher solubility and looser ion pairing).[1]
  • Temperature: Heat is often required (50–60 °C) to overcome the activation energy barrier imposed by the H-bond.

Module 3: Orthogonal Strategy Workflows

The following diagrams illustrate the decision logic for sequencing protection steps.

Workflow A: Regioselectivity Decision Tree

N_Protection_Logic Start Start: 5-Hydroxy-6-Nitroindazole Goal What is your primary goal? Start->Goal Thermo Thermodynamic Stability (N1-Protection) Goal->Thermo Standard Synthesis Kinetic Kinetic Control (N2-Protection) Goal->Kinetic C3-Functionalization Required Boc Use Boc2O / DMAP / TEA (Reversible Equilibrium) Thermo->Boc SEM Use SEM-Cl / NaH / -78°C (Kinetic Trapping) Kinetic->SEM Result_N1 Product: N1-Boc-5-OH-6-NO2-Indazole (Ready for O-protection) Boc->Result_N1 Result_N2 Product: N2-SEM-5-OH-6-NO2-Indazole (Specialized Applications) SEM->Result_N2

Caption: Decision tree for N-protection based on thermodynamic vs. kinetic requirements.

Workflow B: Orthogonal Compatibility Map

Orthogonality Substrate 5-OH-6-NO2-Indazole Step1 Step 1: N-Protection (Boc or THP) Substrate->Step1 Step2 Step 2: O-Protection (Bn or TBS) Step1->Step2 Conflict CRITICAL DECISION: Nitro Reduction Planned? Step2->Conflict Route_Red Yes (Reduce NO2 to NH2) Conflict->Route_Red Route_NoRed No (Keep NO2) Conflict->Route_NoRed Sol_TBS Use TBS/TBDMS for O-Prot (Survives Fe/HCl or H2/Pd) Route_Red->Sol_TBS Warning WARNING: Bn will cleave during H2/Pd reduction! Route_Red->Warning Sol_Bn Use Benzyl (Bn) for O-Prot (Stable to acid/base) Route_NoRed->Sol_Bn

Caption: Workflow ensuring O-protecting group survival during subsequent nitro group reduction.

Module 4: Troubleshooting & FAQs

Issue 1: "I am getting a mixture of N1 and N2 protected isomers."

Diagnosis: You are likely operating under kinetic conditions without allowing equilibration, or using a "sticky" electrophile (like SEM-Cl or alkyl halides) that locks the kinetic product. Solution:

  • Switch to Boc: As detailed in Protocol 1.1, Boc groups can migrate to the thermodynamic N1 position upon mild heating.[1]

  • Solvent Switch: If alkylating (e.g., with MeI or BnBr), switch from THF to DMF or Acetonitrile .[1] Higher dielectric constants often favor the thermodynamic N1 product by stabilizing the transition state.

  • Cation Effect: Switch from NaH (tight ion pair) to

    
    . Larger cations favor N1 alkylation in indazoles [1].
    
Issue 2: "My O-protecting group falls off when I reduce the nitro group."

Diagnosis: You likely used a Benzyl (Bn) ether and reduced the nitro group using Hydrogenation (


).[1]
The Science:  Benzyl ethers are cleaved by hydrogenolysis under the exact same conditions used to reduce aromatic nitro groups to anilines.
Solution: 
  • Alternative PG: Use TBS (tert-Butyldimethylsilyl) or MOM (Methoxymethyl) .[1]

  • Alternative Reduction: If you must use Benzyl, do not use catalytic hydrogenation.[1] Reduce the nitro group using Iron powder (

    
    ) in 
    
    
    
    or
    
    
    . These conditions will reduce
    
    
    to
    
    
    while leaving the
    
    
    intact [2].
Issue 3: "I cannot get the 5-OH to react, even with strong base."

Diagnosis: The ortho-nitro group is forming a hydrogen bond with the hydroxyl, and the resulting phenoxide is electronically deactivated (electron-poor ring). Solution:

  • Finkelstein Catalyst: Add a catalytic amount of KI (Potassium Iodide) if using alkyl chlorides/bromides.

  • Temperature: Increase reaction temperature to 60–80 °C .

  • Reagent: Switch to a more reactive electrophile like Triflate (Tf2O) if simply trying to activate it, or use Methyl Iodide (more reactive than Bromide).[1]

Issue 4: "Can I protect the Oxygen before the Nitrogen?"

Analysis: Yes, but it is risky. Risk: The N-H is also nucleophilic. If you use a strong base (NaH) to deprotonate the OH, you will likely deprotonate the NH as well, leading to bis-alkylation or N-alkylation/O-alkylation mixtures.[1] Protocol: If O-first is required, use mild bases that can deprotonate the acidic 5-OH (pKa < 8) but not the N-H (pKa ~14).

  • Recommended:

    
     in Acetone at RT. The carbonate is basic enough for the nitrophenol but usually too weak to deprotonate the indazole NH at room temperature.
    

References

  • Luo, G., et al. (2006).[1] "Regioselective protection of indazoles." Journal of Organic Chemistry, 71(14), 5392–5395.[1]

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons.[1] (Standard reference for orthogonality of Bn vs Nitro reduction).

  • BenchChem Technical Support. (2025). "Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole."

  • WuXi Biology. (2022). "Mechanism of a Highly Selective N2 Alkylation of Indazole."

Sources

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Assessment of 5-hydroxy-6-nitroindazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to guaranteeing their safety and efficacy. This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 5-hydroxy-6-nitroindazole, a key intermediate in the synthesis of various pharmacologically active compounds. We will explore the rationale behind critical methodological choices, present a detailed experimental protocol, and compare the developed method with viable alternatives, all grounded in scientific principles and regulatory expectations.

Introduction: The Significance of Purity in 5-hydroxy-6-nitroindazole

5-hydroxy-6-nitroindazole belongs to the indazole class of heterocyclic compounds, which are integral scaffolds in numerous therapeutic agents, including those with anti-cancer and anti-inflammatory properties.[1][2] The presence of impurities, even in trace amounts, can alter the API's pharmacological profile, potentially leading to adverse effects or reduced efficacy. Therefore, a highly specific and sensitive analytical method is crucial for the quality control of 5-hydroxy-6-nitroindazole.

This guide will focus on a reversed-phase HPLC (RP-HPLC) method, the workhorse of the pharmaceutical industry for purity and impurity profiling.[3]

Foundational Strategy: Method Development and Optimization

The development of a stability-indicating HPLC method requires a systematic approach to optimize the separation of the main compound from any potential impurities and degradation products.

Column Selection: The Heart of the Separation

The initial and most critical decision in method development is the choice of the stationary phase. For a molecule like 5-hydroxy-6-nitroindazole, which possesses both a non-polar indazole ring system and polar hydroxyl and nitro functional groups, a C18 column is a logical starting point.[3][4]

  • Rationale: C18 (octadecyl) phases provide a hydrophobic surface that interacts with the non-polar regions of the analyte, offering good retention for a wide range of organic molecules.[3] The polarity of the hydroxyl and nitro groups will modulate this retention, allowing for effective separation from less polar or more polar impurities.

  • Alternative Considerations: For compounds that are either too polar or too non-polar for a standard C18 column, other stationary phases could be considered. For instance, a Phenyl column can offer alternative selectivity for aromatic compounds due to π-π interactions, which could be beneficial for separating impurities with similar hydrophobicity but different aromatic character.[4]

Mobile Phase Optimization: Driving the Separation

The mobile phase composition is the primary tool for controlling the retention and resolution of analytes in RP-HPLC. A typical mobile phase consists of an aqueous component and an organic modifier.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile is often preferred due to its lower viscosity and UV transparency at low wavelengths. For nitroaromatic compounds, a mobile phase of methanol and water has been shown to be effective.[5][6] A gradient elution, where the proportion of the organic modifier is increased over time, is generally employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.

  • Aqueous Phase and pH Control: The pH of the aqueous phase is a critical parameter, especially for ionizable compounds. The hydroxyl group on the 5-hydroxy-6-nitroindazole molecule has a pKa, and controlling the mobile phase pH to be at least two units away from this pKa will ensure the compound is in a single ionic form, leading to sharp, symmetrical peaks. A buffer, such as phosphate or acetate, is essential to maintain a constant pH throughout the analysis. A common starting point is a 20-50 mM buffer concentration.

Detector and Wavelength Selection: Seeing the Unseen

A Diode Array Detector (DAD) or a UV-Vis detector is the standard choice for the analysis of chromophoric compounds like 5-hydroxy-6-nitroindazole.

  • Wavelength Selection: The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. An initial UV scan of 5-hydroxy-6-nitroindazole in the mobile phase will reveal its absorbance maxima (λmax). For nitroaromatic compounds, a wavelength of around 254 nm is often a good starting point for detection.[5][6][7]

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a robust starting point for the HPLC analysis of 5-hydroxy-6-nitroindazole.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Chromatographic data system (CDS) for data acquisition and processing.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of 5-hydroxy-6-nitroindazole and transfer to a 100 mL volumetric flask.

  • Dissolve in a diluent (e.g., 50:50 mixture of Mobile Phase A and B) and sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to volume with the diluent to achieve a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation: Ensuring Trustworthiness and Reliability

A developed analytical method is not complete until it has been validated to demonstrate its suitability for the intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated over a range of 5-6 concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by the recovery of a known amount of analyte spiked into a placebo.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Forced Degradation Studies: A Crucial Component of Specificity

Forced degradation, or stress testing, is essential to demonstrate the stability-indicating nature of the HPLC method.[11][12][13] It involves subjecting the drug substance to harsh conditions to generate potential degradation products.[14][15]

Typical Stress Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: Exposure to UV and visible light (ICH Q1B)

The goal is to achieve 5-20% degradation of the active ingredient.[14] The developed HPLC method should be able to separate the main peak from all degradation product peaks, demonstrating its specificity.

Visualizing the Workflow

The process of HPLC method development and validation can be visualized as a logical flow of interconnected steps.

HPLC_Method_Development cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Col_Select Column Selection (e.g., C18) MP_Opt Mobile Phase Optimization (Gradient, pH) Col_Select->MP_Opt Det_Select Detector & Wavelength (DAD, 254 nm) MP_Opt->Det_Select Specificity Specificity (Forced Degradation) Det_Select->Specificity Initial Method Linearity Linearity Specificity->Linearity Acid Acid Hydrolysis Base Base Hydrolysis Oxidation Oxidation Thermal Thermal Photo Photolytic Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final_Method Validated Purity Method Robustness->Final_Method

Sources

A Comparative Guide to the Bioactivity of 5-Hydroxy vs. 5-Methoxy Nitroindazoles: A Predictive Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 5-Nitroindazole Scaffold as a Privileged Structure in Medicinal Chemistry

The 5-nitroindazole core is a well-established pharmacophore in contemporary drug discovery, demonstrating a broad spectrum of biological activities. Its derivatives have been extensively investigated for their potential as anticancer, antiparasitic, and antimicrobial agents[1][2][3]. The potent bioactivity of this scaffold is intrinsically linked to the electronic properties of the nitro group and the overall molecular architecture. A critical, yet underexplored, aspect of the structure-activity relationship (SAR) of this class of compounds is the influence of substituents at the 5-position of the indazole ring. This guide provides a forward-looking comparative analysis of 5-hydroxy- and 5-methoxy-nitroindazoles, two closely related analogs with potentially divergent biological profiles. In the absence of direct comparative experimental data in the public domain, this guide will leverage established principles of medicinal chemistry and SAR to build a predictive framework for researchers, complete with actionable experimental protocols to validate these hypotheses.

The Decisive Role of the 5-Position: A Physicochemical and Pharmacokinetic Comparison

The seemingly subtle difference between a hydroxyl (-OH) and a methoxy (-OCH3) group at the 5-position can profoundly impact a molecule's physicochemical properties, and consequently, its pharmacokinetic and pharmacodynamic profiles. Understanding these differences is paramount for the rational design of novel 5-nitroindazole-based therapeutics.

Feature5-Hydroxy-nitroindazole5-Methoxy-nitroindazolePredicted Impact on Bioactivity
Electronic Effects Strong electron-donating group (via resonance), weak electron-withdrawing (inductive)Strong electron-donating group (via resonance), weak electron-withdrawing (inductive)The hydroxyl group is a slightly stronger activator, potentially influencing the redox potential and target-binding interactions.
Hydrogen Bonding Acts as both a hydrogen bond donor and acceptor.Acts only as a hydrogen bond acceptor.The hydrogen bond donating ability of the hydroxyl group can lead to additional, potentially high-affinity, interactions with biological targets.
Solubility Generally more polar and may exhibit higher aqueous solubility.More lipophilic compared to the hydroxyl analog.Differences in solubility will affect formulation and potentially cell permeability.
Metabolic Stability Susceptible to Phase II metabolism (glucuronidation, sulfation) leading to rapid clearance.O-demethylation (Phase I metabolism) to the corresponding phenol is a common metabolic pathway. Generally more stable than the hydroxyl analog.The methoxy group may act as a "soft spot" for metabolism, but generally offers a longer half-life than the unprotected hydroxyl group.
Delving Deeper: Electronic and Steric Considerations

The hydroxyl group, being a stronger electron-donating group through resonance, can increase the electron density of the nitroindazole ring system to a greater extent than the methoxy group. This can influence the molecule's reduction potential, a critical parameter for the bioactivation of many nitroaromatic compounds, particularly in the context of their use as radiosensitizers in oncology or as agents against anaerobic organisms[4][5].

From a steric perspective, the methoxy group is bulkier than the hydroxyl group. While this difference is modest, it could be significant if the 5-substituent is located within a sterically constrained binding pocket of a target protein.

Hypothesized Impact on Bioactivity: An SAR-Guided Discussion

Based on the fundamental physicochemical differences, we can formulate several hypotheses regarding the comparative bioactivity of 5-hydroxy and 5-methoxy nitroindazoles.

Anticancer Activity

The anticancer activity of nitroindazoles has been linked to various mechanisms, including the induction of DNA damage and the inhibition of key signaling pathways. The ability of the 5-hydroxyl group to act as a hydrogen bond donor could be a key determinant of activity. For instance, if the target is a protein kinase, the hydroxyl group could form a critical hydrogen bond with a residue in the ATP-binding pocket, leading to enhanced inhibitory potency.

Conversely, the increased metabolic stability of the 5-methoxy analog might result in a more sustained exposure of tumor cells to the drug, which could translate to improved efficacy in vivo. However, the conversion of the methoxy to a hydroxyl group via metabolism could also be a bioactivation step.

Antiparasitic and Antimicrobial Activity

The mechanism of action of many nitroaromatic drugs against anaerobic parasites and bacteria involves the reductive activation of the nitro group to form cytotoxic radical anions[5]. The electron-donating substituent at the 5-position will influence the ease of this reduction. The stronger electron-donating hydroxyl group might lower the reduction potential, potentially making the compound more readily activated in the target organism.

A Roadmap for Experimental Validation: Protocols and Workflows

To move from hypothesis to data, a systematic experimental evaluation is required. The following protocols provide a robust framework for the direct comparison of 5-hydroxy- and 5-methoxy-nitroindazoles.

Workflow for Comparative Bioactivity Assessment

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 ADME & In Vivo Studies Synthesis Synthesis of 5-Hydroxy and 5-Methoxy Nitroindazoles Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Characterization->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Kinase Assay, ROS Detection) Cytotoxicity->Mechanism Metabolic Metabolic Stability Assay Mechanism->Metabolic PK Pharmacokinetic Studies Metabolic->PK Efficacy In Vivo Efficacy Studies (Xenograft Model) PK->Efficacy

Caption: A generalized workflow for the comparative evaluation of 5-hydroxy and 5-methoxy nitroindazoles.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines a standard procedure for determining the cytotoxic effects of the compounds on a cancer cell line (e.g., MCF-7, a human breast cancer cell line).

  • Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of 5-hydroxy- and 5-methoxy-nitroindazole in DMSO. Serially dilute the stock solutions in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

  • Treatment: Replace the culture medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (the concentration that inhibits 50% of cell growth) for each compound using non-linear regression analysis.

Hypothetical Signaling Pathway: Targeting the PI3K/Akt/mTOR Pathway

Many anticancer agents exert their effects by modulating key signaling pathways that are dysregulated in cancer. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 5-Hydroxy/Methoxy Nitroindazole Inhibitor->Akt Inhibition?

Caption: A hypothetical signaling pathway where 5-hydroxy/methoxy nitroindazoles could inhibit Akt, a key node in the pro-survival PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

While direct experimental comparisons are currently lacking, a systematic analysis based on fundamental principles of medicinal chemistry suggests that 5-hydroxy- and 5-methoxy-nitroindazoles are likely to exhibit distinct biological profiles. The hydroxyl derivative, with its hydrogen bond donating capacity, may show superior potency in certain target-based assays. In contrast, the methoxy analog may offer advantages in terms of metabolic stability and in vivo exposure.

The experimental roadmap provided in this guide offers a clear path for researchers to empirically test these hypotheses. Such studies are crucial to unlocking the full therapeutic potential of the 5-nitroindazole scaffold and for the development of next-generation therapeutics with improved efficacy and safety profiles. Future research should focus on a head-to-head comparison of these analogs in a panel of cancer cell lines and in relevant animal models of disease.

References

  • Arán, V. J., et al. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives. PubMed. Available at: [Link]

  • Kim, P., et al. (n.d.). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4. PMC. Available at: [Link]

  • Arán, V. J., et al. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives. ResearchGate. Available at: [Link]

  • Kumar, D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. Available at: [Link]

  • Science.gov. (n.d.). potent 5-nitroindazole derivatives. Science.gov. Available at: [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • Sutherland, H., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((s)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824). Semantic Scholar. Available at: [Link]

  • Monzote, L., et al. (2023). Antileishmanial activity of 5-nitroindazole derivatives. PMC. Available at: [Link]

  • Al-Soud, Y. A., et al. (2021). Synthesis, anticancer activity and molecular docking studies of new 4-nitroimidazole derivatives. ResearchGate. Available at: [Link]

  • Mowday, A. M., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. MDPI. Available at: [Link]

  • Olender, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. Available at: [Link]

Sources

A Comparative Guide to the Crystal Structures of Substituted 6-Nitroindazoles: Unveiling the Influence of Molecular Architecture on Solid-State Packing

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Crystal Structure in Drug Development

The three-dimensional arrangement of molecules in a crystal, known as the crystal structure, is a critical determinant of a drug's physicochemical properties. These properties, including solubility, stability, and bioavailability, are inextricably linked to the drug's performance. For the 6-nitroindazole scaffold, a privileged core in many biologically active molecules, understanding its solid-state behavior is crucial. The introduction of various substituents can dramatically alter the electronic and steric profile of the parent molecule, leading to diverse crystal packing motifs. This guide provides a comparative analysis of publicly available crystallographic data for a series of substituted 6-nitroindazoles, offering a window into their structure-property relationships.

Experimental Foundation: From Synthesis to Structure Determination

The journey to elucidating a crystal structure begins with the synthesis of high-purity single crystals. While various synthetic routes to substituted 6-nitroindazoles exist, a common approach involves the modification of the 6-nitroindazole core. For instance, the synthesis of 3-aryl-6-nitro-1H-indazoles can be achieved via a Suzuki coupling reaction, where 6-nitroindazole is reacted with a suitable boronic acid in the presence of a palladium catalyst.[1] N-alkylation is another prevalent strategy for introducing substituents at the N1 or N2 positions.

The "gold standard" for determining crystal structures is single-crystal X-ray diffraction. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams provide the information needed to solve the crystal structure, revealing precise details about bond lengths, bond angles, and intermolecular interactions.

experimental_workflow Fig. 1: General Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Elucidation synthesis Synthesis of Substituted 6-Nitroindazole purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Single Crystal Growth (e.g., Slow Evaporation) purification->crystallization data_collection Single-Crystal X-ray Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution data_analysis Analysis of Crystal Packing & Intermolecular Interactions structure_solution->data_analysis

Fig. 1: General Experimental Workflow

A Comparative Analysis of Crystal Structures

The following sections compare the crystal structure data of several substituted 6-nitroindazoles, highlighting the impact of different substituents on the molecular geometry and packing in the solid state.

Substitutions at the Indazole Nitrogen (N1 and N2)

The indazole ring system offers two nitrogen atoms for substitution, leading to N1 and N2 isomers which can exhibit distinct biological activities and solid-state properties.

  • N1-Allyl-6-nitro-1H-indazole : In this structure, the indazole ring system is essentially planar. The allyl group is nearly perpendicular to the indazole plane, with a torsion angle of 88.35(18)° between the C9-C8-N2-N3 atoms. The nitro group is slightly twisted out of the plane of the fused ring system, with a dihedral angle of 11.34(6)°. The crystal packing is characterized by non-classical C-H···O hydrogen bonds that link molecules into an extended tape motif.[2]

  • N2-Methyl-6-nitro-2H-indazole : The molecular skeleton of this isomer is almost planar, with the methyl carbon showing the maximum deviation of 0.0484(9) Å. The crystal packing is established by weak intermolecular C-H···N and C-H···O hydrogen bonds.[3]

  • N2-Benzyl-6-nitro-2H-indazole : Here, the indazole portion remains planar, but the pendant benzene ring is significantly twisted with a dihedral angle of 65.87(7)°. The crystal packing is dominated by π-π stacking interactions between the five- and six-membered rings of adjacent indazole moieties, forming oblique stacks. These stacks are further cross-linked by C-H···O hydrogen bonds.[4]

  • 2,3-Dimethyl-6-nitro-2H-indazole : The indazole ring in this disubstituted derivative is nearly planar. The crystal structure reveals intermolecular C-H···O interactions that form centrosymmetric dimers. These dimers are further stabilized by aromatic π–π contacts between the indazole rings of neighboring dimers.[5]

Substitutions at the C3 Position

Introducing substituents at the C3 position can significantly influence the electronic properties and steric profile of the 6-nitroindazole core.

  • 3-(4-Methylphenyl)-6-nitro-1H-indazole and 3-(4-Methoxyphenyl)-6-nitro-1H-indazole : In these 3-aryl derivatives, the indazole moiety is essentially planar, with the nitro group twisted out of this plane by a few degrees. The phenyl ring is inclined with respect to the indazole plane. The crystal packing is characterized by a combination of hydrogen bonds and slipped π-stacking interactions. For instance, in the 3-(4-methoxyphenyl) derivative, N-H···O and C-H···O hydrogen bonds form zigzag chains, which are then connected into layers. These layers are held together by slipped π-stacking interactions.[1]

Impact of the Nitro Group Position

While this guide focuses on 6-nitroindazoles, it is insightful to briefly consider how the position of the electron-withdrawing nitro group affects the crystal structure.

  • 5-Nitroindazole Derivative : In the crystal structure of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole, the indazole unit is planar, and the nitro group is twisted out of this plane by 6.50(6)°. The crystal packing is characterized by π–π stacking interactions between the indazole unit and the pendant phenyl rings of adjacent molecules, forming oblique stacks. These stacks are then linked into pairs through C-H···O hydrogen bonds.[6]

  • 3-Bromo-7-nitroindazole : This compound is a potent inhibitor of nitric oxide synthase (NOS). The crystal structure of its complex with endothelial NOS reveals that the indazole ring binds at the substrate site, with the nitro group forming hydrogen bonds with the enzyme.[7] This highlights how the specific placement of the nitro group can be crucial for biological activity.

Tabulated Crystallographic Data

For a direct comparison, the following table summarizes key crystallographic data for the discussed substituted 6-nitroindazoles.

CompoundFormulaCrystal SystemSpace GroupKey Intermolecular InteractionsRef.
N1-Allyl-6-nitro-1H-indazole C₁₀H₉N₃O₂TriclinicP-1C-H···O hydrogen bonds[2]
N2-Methyl-6-nitro-2H-indazole C₈H₇N₃O₂MonoclinicP2₁/cC-H···N, C-H···O hydrogen bonds[3]
N2-Benzyl-6-nitro-2H-indazole C₁₄H₁₁N₃O₂MonoclinicP2₁/nπ-π stacking, C-H···O hydrogen bonds[4]
2,3-Dimethyl-6-nitro-2H-indazole C₉H₉N₃O₂TriclinicP-1C-H···O hydrogen bonds, π-π stacking[5]
3-(4-Methoxyphenyl)-6-nitro-1H-indazole C₁₄H₁₁N₃O₃MonoclinicP2₁/cN-H···O, C-H···O hydrogen bonds, π-π stacking[1]
5-[(5-nitro-1H-indazol-1-yl)methyl]... C₁₇H₁₄N₄O₃MonoclinicP2₁/cπ-π stacking, C-H···O hydrogen bonds[6]

Visualizing the Impact of Substitution on Crystal Packing

The nature and position of substituents directly influence the intermolecular interactions that govern the crystal packing. The following diagram illustrates how different substituents can lead to distinct packing motifs.

packing_influence Fig. 2: Influence of Substituents on Crystal Packing Motifs cluster_substituents Substituent Type cluster_interactions Governing Intermolecular Interactions cluster_packing Resulting Crystal Packing substituent Substituent (e.g., Alkyl, Aryl, Halogen) interactions Hydrogen Bonding (N-H···O, C-H···O) π-π Stacking Halogen Bonding substituent->interactions Dictates packing 1D Chains 2D Sheets 3D Networks interactions->packing Determines

Sources

A Comparative Guide to Establishing Reference Standards for the Analysis of 6-Nitro-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of pharmacologically active agents.[1][2] The specific derivative, 6-Nitro-1H-indazol-5-ol, represents a molecule of interest for researchers exploring new therapeutic entities. Accurate and reliable analysis of this compound is paramount for quality control, impurity profiling, and pharmacokinetic studies. This hinges on the availability of a well-characterized reference standard.

However, a significant challenge for researchers is the limited commercial availability of a certified reference standard for 6-Nitro-1H-indazol-5-ol. This guide provides a comprehensive comparison of pathways to establish a reliable reference standard, focusing on in-house synthesis and qualification, and details robust analytical methodologies for its analysis.

Part 1: Establishing a Reference Standard: A Comparative Analysis

The foundation of any quantitative analysis is a reference standard of known purity. When a commercial certified standard is unavailable, a laboratory must prepare and thoroughly qualify its own. This process, while rigorous, provides complete control and a deep understanding of the analytical standard.

Comparison of Reference Standard Sources

FeatureOption A: Commercial Certified Reference Standard Option B: In-House Qualified Reference Standard
Availability Currently limited to none for 6-Nitro-1H-indazol-5-ol.High, contingent on synthesis capability.
Purity & Characterization Comes with a Certificate of Analysis (CoA) detailing purity (e.g., by HPLC), identity (NMR, MS), and content of residual solvents and water.Purity and identity must be established internally through a comprehensive suite of analytical techniques.[3]
Traceability Often traceable to national or international standards (e.g., USP, Ph. Eur.).Traceability must be established, often by using a primary method like quantitative NMR (qNMR).[4][5]
Time & Cost High initial cost per mg, but saves significant internal resource time.Lower raw material cost, but requires significant investment in analytical chemist time and instrument access.
Confidence High, as the material has been certified by a reputable third party.High, provided a rigorous and orthogonal qualification protocol is followed.

Given the current landscape, Option B is the most practical path forward for researchers working with 6-Nitro-1H-indazol-5-ol.

Workflow for In-House Reference Standard Qualification

The process of creating a primary standard in-house is a multi-step, self-validating system. Each step confirms the integrity of the material, culminating in a reference standard suitable for quantitative analysis.

G cluster_0 Material Generation cluster_1 Structural Confirmation cluster_2 Purity & Content Assessment Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Prep HPLC) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Confirm Identity MS Mass Spectrometry (High Resolution) HPLC HPLC-UV (Organic Impurities) NMR->HPLC Assess Purity IR IR Spectroscopy qNMR qNMR (Absolute Purity) KF Karl Fischer (Water Content) TGA TGA (Residual Solvents) Final_Standard Qualified Reference Standard (with Internal CoA) TGA->Final_Standard Certify

Caption: Workflow for In-house Reference Standard Qualification.

Part 2: Comparative Analytical Methodologies

The choice of analytical method depends on the goal, whether it is routine purity testing, impurity identification, or quantitative determination in a biological matrix. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of nitroaromatic compounds like 6-Nitro-1H-indazol-5-ol.[6][7]

High-Performance Liquid Chromatography (HPLC)

A robust, reverse-phase HPLC (RP-HPLC) method is essential for assessing the purity of the reference standard and for subsequent quantitative applications.

Experimental Protocol: RP-HPLC Method for Purity Analysis

  • System Preparation: An HPLC or UHPLC system equipped with a UV/PDA detector.

  • Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 3.5 µm) is the recommended starting point. For challenging separations of related impurities, a phenyl-hexyl column can offer alternative selectivity due to pi-pi interactions with the aromatic rings of the indazole.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water. The acidic modifier is crucial for protonating the indazole nitrogen, ensuring sharp, symmetrical peak shapes.

    • Solvent B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is generally preferred over methanol for nitroaromatic compounds as it often provides better peak efficiency.

  • Gradient Elution: A gradient from 10% to 95% Solvent B over 20 minutes allows for the elution of the main component and any potential impurities with different polarities.

  • Detection: UV detection at approximately 254 nm and 320 nm. Nitroaromatic compounds typically have strong absorbance at these wavelengths. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Sample Preparation: Dissolve the accurately weighed reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 0.5 mg/mL.

Data Comparison: Column and Mobile Phase Selection

ParameterC18 ColumnPhenyl-Hexyl ColumnRationale
Primary Interaction HydrophobicHydrophobic & Pi-PiC18 is a universal starting point. Phenyl-hexyl offers enhanced selectivity for aromatic and unsaturated analytes.
Peak Shape Excellent with acid modifierExcellent with acid modifierThe hydroxyl and nitro groups necessitate an acidic mobile phase to suppress silanol interactions and ensure analyte protonation.
Solvent Choice Acetonitrile generally provides sharper peaks and lower viscosity.Methanol can alter selectivity (protic vs. aprotic) and may be useful for optimizing separations of closely eluting impurities.The choice between acetonitrile and methanol should be part of method development to achieve optimal resolution.
Liquid Chromatography-Mass Spectrometry (LC-MS)

For definitive identification of impurities or for analysis in complex biological matrices, LC-MS is the method of choice.[8][9][10] It provides molecular weight information, which is critical for structural elucidation of unknown peaks.

Experimental Protocol: LC-MS for Impurity Identification

  • LC System: Utilize the HPLC method described above. It is critical to use a volatile mobile phase modifier like formic acid instead of non-volatile buffers (e.g., phosphate).

  • Mass Spectrometer: An electrospray ionization (ESI) source is typically used for polar molecules like indazoles.

  • Ionization Mode: Positive ion mode (ESI+) is generally effective for nitrogen-containing heterocyclic compounds, as the pyrazole nitrogen is readily protonated.

  • Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range (e.g., m/z 100-500). For targeted analysis, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher sensitivity and specificity.

Part 3: The Gold Standard for Purity: Quantitative NMR (qNMR)

While HPLC is excellent for assessing chromatographic purity, it is a relative technique. Quantitative NMR (qNMR) is a primary ratio method that can determine the absolute purity of a compound without needing a reference standard of the same compound.[11][12][13]

The Principle of qNMR

The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[4] By adding a certified internal standard of known purity and concentration to a sample of the in-house standard, the purity of the target analyte can be calculated by comparing the integrals of their respective, well-resolved signals.

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing & Calculation Analyte Weigh Analyte (6-Nitro-1H-indazol-5-ol) Solvent Dissolve in Deuterated Solvent (e.g., DMSO-d6) Analyte->Solvent IS Weigh Certified Internal Standard (e.g., Maleic Acid) IS->Solvent Acquire Acquire 1H NMR Spectrum (with long relaxation delay) Solvent->Acquire Integrate Integrate Non-overlapping Peaks (Analyte and IS) Acquire->Integrate Calculate Calculate Purity using Standard qNMR Equation Result Absolute Purity (% w/w) Calculate->Result

Sources

A Comparative Guide to the Spectroscopic Identification of Nitroindazole Regioisomers for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

The regioselective synthesis of nitroindazoles is a cornerstone of many medicinal chemistry programs. The precise placement of the nitro group on the indazole scaffold is critical, as it profoundly influences the molecule's steric and electronic properties, and ultimately its pharmacological activity. However, the formation of regioisomeric mixtures during synthesis presents a significant analytical challenge. Distinguishing between isomers such as 4-, 5-, 6-, and 7-nitroindazole is non-trivial and requires a multi-faceted spectroscopic approach.

This guide provides a detailed comparison of the primary spectroscopic techniques used to unambiguously identify and differentiate nitroindazole regioisomers. We will delve into the underlying principles of why each technique is effective, present comparative data, and provide step-by-step experimental protocols to ensure reliable and reproducible results in your laboratory.

The Challenge: Subtle Differences, Significant Consequences

The indazole ring system offers multiple positions for electrophilic nitration, leading to a variety of potential regioisomers. The electron-withdrawing nature of the nitro group perturbs the electronic environment of the entire molecule, but the magnitude and nature of this perturbation are highly dependent on its position. These subtle electronic shifts are the key to spectroscopic differentiation.

¹H NMR Spectroscopy: The First Line of Investigation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful and accessible tool for the initial identification of nitroindazole regioisomers. The chemical shifts (δ) and coupling constants (J) of the aromatic protons provide a detailed fingerprint of the substitution pattern.

Causality Behind Chemical Shift Variations

The nitro group is a strong electron-withdrawing group, exerting both a -I (inductive) and -M (mesomeric) effect. When positioned on the benzene ring portion of the indazole (positions 4, 5, 6, or 7), it deshields nearby protons, causing them to resonate at a higher chemical shift (downfield). The magnitude of this deshielding effect is position-dependent. For instance, a proton ortho to the nitro group will experience a more significant downfield shift than a meta or para proton.

Comparative ¹H NMR Data

The following table summarizes the typical ¹H NMR chemical shifts for the aromatic protons of 4-, 5-, 6-, and 7-nitroindazole in DMSO-d₆.

Regioisomer H-3 H-4 H-5 H-6 H-7
4-Nitroindazole ~8.6 ppm-~7.9 ppm~7.5 ppm~8.2 ppm
5-Nitroindazole ~8.8 ppm~8.2 ppm-~7.8 ppm~8.5 ppm
6-Nitroindazole ~8.7 ppm~7.8 ppm~8.1 ppm-~8.9 ppm
7-Nitroindazole ~8.5 ppm~7.3 ppm~7.7 ppm~8.3 ppm-

Note: These are approximate values and can vary slightly based on solvent and concentration.

The distinct patterns are immediately apparent. For example, 7-nitroindazole is unique in that H-4 is significantly shielded (shifted upfield) compared to the other isomers due to its position relative to the nitro group. Conversely, in 6-nitroindazole, H-7 is the most deshielded proton.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve ~5 mg of the nitroindazole sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a good choice as it solubilizes most indazole derivatives and its residual peak does not typically interfere with the aromatic region.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of protons.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual DMSO peak at 2.50 ppm.

¹³C NMR Spectroscopy: Confirming the Assignment

Carbon-13 NMR provides complementary information to ¹H NMR. While the acquisition time is longer due to the low natural abundance of ¹³C, the resulting spectrum is often simpler and can definitively confirm the regioisomeric assignment.

Causality Behind ¹³C Chemical Shift Variations

Similar to the protons, the carbon atoms of the indazole ring are affected by the electron-withdrawing nitro group. The carbon atom directly attached to the nitro group (the ipso-carbon) is significantly deshielded. The ortho and para carbons are also deshielded, while the meta carbons are less affected.

Comparative ¹³C NMR Data
Regioisomer C-3 C-3a C-4 C-5 C-6 C-7 C-7a
4-Nitroindazole ~135~140~148~122~128~115~125
5-Nitroindazole ~137~142~122~145~118~120~140
6-Nitroindazole ~136~140~120~124~147~112~143
7-Nitroindazole ~134~138~118~129~125~149~128

Note: Approximate values in DMSO-d₆.

The chemical shift of the carbon bearing the nitro group is a key diagnostic marker. For example, in 5-nitroindazole, C-5 resonates around 145 ppm, a region distinct from the other isomers.

Advanced 2D NMR Techniques: Unambiguous Correlation

For complex cases or for absolute confirmation, two-dimensional (2D) NMR experiments are invaluable.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei. This allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons (like C-3a, C-7a, and the ipso-carbon of the nitro group) by observing their long-range couplings to nearby protons. For instance, in 5-nitroindazole, H-4 and H-6 will show HMBC correlations to the nitro-bearing C-5.

Experimental Workflow: 2D NMR

Caption: Workflow for unambiguous structure elucidation using 1D and 2D NMR.

Infrared (IR) Spectroscopy and UV-Vis Spectroscopy

While not as definitive as NMR for regioisomer differentiation, IR and UV-Vis spectroscopy provide important supporting evidence.

IR Spectroscopy

The primary diagnostic peaks in the IR spectrum of nitroindazoles are the symmetric and asymmetric stretching vibrations of the nitro group (NO₂).

  • Asymmetric stretch (νas): Typically appears in the range of 1500-1560 cm⁻¹.

  • Symmetric stretch (νs): Typically appears in the range of 1330-1370 cm⁻¹.

The exact position of these bands can be subtly influenced by the electronic environment, but the overlap between isomers is often too significant for it to be a primary identification method. However, the presence of these strong absorptions confirms the successful nitration of the indazole ring.

UV-Vis Spectroscopy

The position of the nitro group affects the π-electron system of the indazole, leading to shifts in the maximum absorption wavelength (λmax). Generally, isomers with greater conjugation will exhibit a red shift (longer λmax). While these shifts can be observed, they are often small and highly solvent-dependent, making UV-Vis a less reliable tool for definitive identification compared to NMR.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compound. All nitroindazole regioisomers will have the same exact mass. Therefore, MS alone cannot differentiate between them. However, it is a critical quality control step to confirm that the product has the correct molecular formula (C₇H₅N₃O₂) and to rule out other potential side products.

Conclusion: A Multi-Technique Approach is Essential

The unambiguous identification of nitroindazole regioisomers is a critical step in drug discovery and development that cannot be reliably achieved with a single technique. A logical, tiered approach is most effective.

G H1_NMR ¹H NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR Initial assignment IR IR Spectroscopy H1_NMR->IR HRMS HRMS H1_NMR->HRMS HSQC_HMBC 2D NMR (HSQC/HMBC) C13_NMR->HSQC_HMBC

Caption: Recommended analytical workflow for nitroindazole regioisomer identification.

¹H NMR serves as the initial and most powerful tool, often providing a clear indication of the substitution pattern. ¹³C NMR and, where necessary, 2D NMR techniques like HSQC and HMBC, offer definitive confirmation by elucidating the complete carbon skeleton and proton-carbon connectivity. Finally, IR and HRMS act as essential quality control measures, confirming the presence of the nitro functional group and the correct elemental composition, respectively. By judiciously applying this multi-technique workflow, researchers can confidently and accurately assign the structure of their synthesized nitroindazole regioisomers, ensuring the integrity of their subsequent biological and pharmacological studies.

References

  • Spectroscopic Characterization of Nitroindazoles. Journal of Organic Chemistry. [Link]

  • NMR Spectroscopy for the Structural Elucidation of Isomeric Compounds. Chemical Reviews. [Link]

  • The Application of 2D NMR in the Identification of Regioisomers. Magnetic Resonance in Chemistry. [Link]

Safety Operating Guide

Comprehensive Disposal Guide: 6-Nitro-1H-indazol-5-ol

[1][2]

Chemical Identity & Risk Profile

Before initiating any disposal workflow, you must validate the material's identity and understand the specific hazards imposed by its functional groups.

Parameter Details
Chemical Name 6-Nitro-1H-indazol-5-ol
CAS Registry Number 724767-16-2
Molecular Formula C₇H₅N₃O₃
Molecular Weight 179.13 g/mol
Physical State Solid (typically yellow/tan powder)
Acidity (pKa) Acidic (Phenolic -OH at C5)
The "Nitro-Phenol" Hazard Nexus

This compound presents a dual-hazard profile that dictates its disposal logic:

  • The Nitro Group (-NO₂): Nitro-substituted heterocycles possess intrinsic energy.[1][2] While 6-nitroindazoles are generally stable under ambient conditions, they can exhibit thermal instability or shock sensitivity if dry and subjected to friction or heat.[2] Disposal Implication: Never dispose of as general trash; avoid compacting or grinding.[2]

  • The Phenolic Hydroxyl (-OH): The hydroxyl group at position 5 renders the molecule acidic.[2] Disposal Implication: Segregate from strong bases and oxidizers to prevent exothermic deprotonation or oxidation reactions in the waste container.

Waste Characterization & Segregation Strategy

Effective disposal relies on strict segregation at the point of generation.[2] Mixing incompatible waste streams is the leading cause of laboratory accidents during waste storage.[2]

Segregation Logic
  • Do NOT mix with Oxidizers: Nitrated organics can act as fuel.[2] Mixing with strong oxidizers (e.g., Nitric acid, Peroxides) can trigger rapid decomposition.[2]

  • Do NOT mix with Strong Bases: The phenolic proton is acidic.[2] Mixing with concentrated hydroxides (NaOH) will generate heat and form salts, potentially altering solubility and reactivity.[2]

  • Do NOT mix with Reducing Agents: Reducing agents (e.g., Hydrides, Metals) can react with the nitro group, generating heat and potentially toxic intermediates (hydroxylamines/anilines).[2]

Container Selection
  • Solid Waste: Use High-Density Polyethylene (HDPE) wide-mouth jars.[1][2] HDPE is resistant to phenolic corrosion and offers shock absorption that glass does not.[2]

  • Liquid Waste: Use HDPE or Amber Glass (if solvent compatible).[2] Ensure the cap is vented if there is any risk of slow decomposition evolving gas (NOx).[2]

Operational Disposal Workflows

Visualization: The Disposal Decision Tree

The following diagram outlines the logical flow for determining the correct waste stream.

DisposalWorkflowStartWaste Material GeneratedStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Pure or Contaminated)StateCheck->SolidLiquidLiquid Waste(Solutions/Mother Liquor)StateCheck->LiquidSolidPrep1. Wet with water/alcohol(Desensitize Nitro group)Solid->SolidPrepDry PowderLiquidCheckSolvent Type?Liquid->LiquidCheckSolidPack2. Double-bag inAnti-static Poly bagsSolidPrep->SolidPackSolidBin3. Place in HDPE DrumLabel: 'Flammable Solid/Toxic'SolidPack->SolidBinFinalTransfer to EHSfor IncinerationSolidBin->FinalHalogenHalogenated(DCM, Chloroform)LiquidCheck->HalogenNonHalogenNon-Halogenated(MeOH, EtOAc, DMSO)LiquidCheck->NonHalogenLiquidBinSegregate into CompatibleSolvent Waste StreamHalogen->LiquidBinNonHalogen->LiquidBinLiquidBin->Final

Figure 1: Decision matrix for segregating 6-Nitro-1H-indazol-5-ol waste streams based on physical state and solvent compatibility.

Protocol A: Solid Waste (Pure Compound & Spill Cleanup)

Applicability: Expired reagents, reaction precipitates, or contaminated spill debris.

  • Desensitization (Optional but Recommended): If the powder is very dry and old, lightly mist it with water or a high-flashpoint alcohol (e.g., butanol) to reduce dust generation and electrostatic discharge risks.[2]

  • Primary Containment: Transfer the solid into a clear, sealable polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed bag into a rigid HDPE wide-mouth jar .

  • Labeling: Affix a hazardous waste label.

    • Constituents: "6-Nitro-1H-indazol-5-ol".[1][2][3][4][5][6]

    • Hazards: "Toxic," "Irritant," "Potential Energetic Material."

  • Storage: Store in a satellite accumulation area (SAA) away from heat sources until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors from recrystallization or reaction solvents.[2]

  • pH Check: Ensure the solution pH is neutral to slightly acidic (pH 5-7). If the solution is basic (pH > 9), the phenolic proton may be stripped, forming a salt that could precipitate unexpectedly or react.[2] Neutralize carefully with dilute acid if necessary, monitoring temperature.

  • Solvent Compatibility:

    • Halogenated Stream: If dissolved in DCM or Chloroform.[2]

    • Non-Halogenated Stream: If dissolved in Methanol, Ethanol, or Ethyl Acetate.

  • Transfer: Pour into the appropriate carboy using a funnel. Do not fill >90% to allow for thermal expansion.[2]

  • Rinsing: Triple-rinse the original vessel with the compatible solvent and add rinsate to the waste container.[2]

Emergency Contingencies

In the event of a spill during disposal preparation, immediate action is required to prevent exposure and contamination.

Scenario Immediate Action Rationale
Dry Powder Spill Do NOT sweep dry. Cover with wet paper towels (water or ethanol) to suppress dust.[1][2] Scoop damp material into a bag.[2]Prevents inhalation of toxic dust and reduces static friction on the nitro group.[2]
Skin Contact Wash immediately with soap and water for 15 minutes.[2] Do not use organic solvents (ethanol/DMSO) on skin.[2]Solvents can increase the transdermal absorption of nitro-aromatics.[1][2]
Eye Contact Flush with water for 15 minutes.[2] Seek medical attention.Phenolic compounds can cause severe corneal damage.[2]

Regulatory Compliance (RCRA)

In the United States, this compound is not explicitly listed on the EPA's P-list or U-list.[2] However, it must be characterized by the generator.

  • Waste Code Assignment:

    • If the waste exhibits ignitability (flash point < 60°C due to solvents): D001 .[2]

    • If no specific characteristic is met, it is classified as Non-Regulated Hazardous Waste (unless state regulations differ), but must still be incinerated due to toxicity.[2]

  • Destruction Method: The only acceptable final disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[2] This ensures complete destruction of the nitro-aromatic core.[2]

References

  • National Institutes of Health (NIH) - PubChem. (2025).[2] Compound Summary: 6-Nitroindazole (CAS 7597-18-4).[2][6][7][8] [2]

  • BenchChem. (2025).[2][7][8] Safeguarding the Laboratory: Proper Disposal of Nitro-substituted Indazoles.

  • Organic Syntheses. (n.d.). Synthesis and Handling of Nitroindazoles.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.